(1-Bromobutan-2-yl)cycloheptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-bromobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
RTPSLKYARCRTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of (1-Bromobutan-2-yl)cycloheptane
Executive Summary
(1-Bromobutan-2-yl)cycloheptane is a highly specialized, sterically hindered primary alkyl halide utilized as an advanced building block in organic synthesis and medicinal chemistry. By incorporating a bulky cycloheptyl moiety adjacent to the reactive brominated carbon (beta-branching), this molecule serves as an exceptional lipophilic alkylating agent. This whitepaper provides a comprehensive technical overview of its physicochemical properties, structural implications, and a highly optimized, self-validating four-step synthetic protocol designed to bypass the skeletal rearrangements commonly associated with hindered aliphatic systems.
Chemical Identity & Structural Elucidation
The molecular architecture of (1-Bromobutan-2-yl)cycloheptane consists of a seven-membered cycloalkane ring (cycloheptane) attached to the C2 position of a butane aliphatic chain, with a primary bromine atom at the C1 position.
This beta-branched structure introduces significant steric bulk near the electrophilic carbon. In drug development, appending this moiety to an active pharmaceutical ingredient (API) dramatically increases the molecule's partition coefficient (logP) while providing steric shielding to adjacent heteroatoms (e.g., amines or ethers), thereby reducing their susceptibility to enzymatic degradation by cytochrome P450s.
Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | (1-Bromobutan-2-yl)cycloheptane |
| CAS Registry Number | 1546498-27-4[1], |
| Molecular Formula | C11H21Br |
| Molecular Weight | 233.19 g/mol |
| Exact Mass | 232.0827 Da |
| Topological Polar Surface Area (TPSA) | 0.0 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors / Acceptors | 0 / 0 |
| Predicted Physical State | Colorless to pale yellow liquid |
Strategic Synthetic Methodology
The synthesis of beta-branched primary alkyl bromides presents a unique chemical challenge. Direct bromination of the corresponding alcohol using standard reagents like Phosphorus Tribromide (PBr₃) or Hydrobromic acid (HBr) frequently results in carbocation formation. Due to the proximity of the bulky cycloheptyl group, this can trigger 1,2-hydride shifts or ring-expansion rearrangements to form a more stable tertiary carbocation.
To ensure absolute regiochemical fidelity, we employ a four-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) olefination followed by an Appel reaction .
Causality of Reagent Selection:
-
HWE vs. Wittig Olefination: We utilize triethyl 2-phosphonobutanoate rather than a traditional Wittig phosphonium ylide. The HWE phosphonate carbanion is highly nucleophilic, and crucially, the byproduct is a water-soluble dialkyl phosphate. This allows for simple aqueous extraction, avoiding the notoriously difficult chromatographic separation of triphenylphosphine oxide associated with Wittig reactions[2],[3].
-
Appel Reaction vs. PBr₃: To convert the intermediate alcohol to the target bromide, we utilize Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃). The Appel reaction proceeds via a discrete alkoxyphosphonium intermediate that undergoes a clean, mild S_N2 displacement by the bromide ion. This strictly neutral, closed-shell mechanism completely suppresses carbocation formation, preventing any skeletal rearrangements or E1/E2 eliminations[4],[5].
Mechanistic Pathway Visualization
Fig 1: Four-step stereoselective synthesis of (1-Bromobutan-2-yl)cycloheptane from cycloheptanone.
Detailed Experimental Protocols
The following self-validating workflows are designed for high-yield laboratory-scale synthesis.
Step 1: Horner-Wadsworth-Emmons Olefination
-
Objective: Formation of the carbon framework via alpha,beta-unsaturated ester.
-
Procedure:
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an argon atmosphere.
-
Add triethyl 2-phosphonobutanoate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Introduce cycloheptanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield ethyl 2-cycloheptylidenebutanoate.
-
Step 2: Catalytic Hydrogenation
-
Objective: Reduction of the alkene to yield the saturated aliphatic backbone.
-
Procedure:
-
Dissolve ethyl 2-cycloheptylidenebutanoate in absolute ethanol.
-
Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).
-
Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon at room temperature for 12 hours.
-
Validation: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to afford ethyl 2-cycloheptylbutanoate in near-quantitative yield.
-
Step 3: Hydride Reduction
-
Objective: Conversion of the ester to the primary alcohol.
-
Procedure:
-
Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Diethyl Ether (Et₂O) at 0 °C.
-
Slowly add a solution of ethyl 2-cycloheptylbutanoate (1.0 eq) in Et₂O.
-
Reflux the mixture for 2 hours.
-
Validation: Cool to 0 °C and perform a Fieser quench (add
mL H₂O, mL 15% NaOH, and mL H₂O sequentially per grams of LiAlH₄). Filter the granular aluminum salts, dry the organic layer, and concentrate to yield 2-cycloheptylbutan-1-ol.
-
Step 4: Appel Bromination
-
Objective: Regioselective halogenation avoiding carbocation shifts.
-
Procedure:
-
Dissolve 2-cycloheptylbutan-1-ol (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Add Triphenylphosphine (PPh₃, 1.3 eq) in small portions over 15 minutes to control the exotherm.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour[4].
-
Validation: The reaction mixture will turn slightly yellow. Concentrate the mixture to a small volume and add cold hexanes to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via short-path vacuum distillation to isolate pure (1-Bromobutan-2-yl)cycloheptane.
-
Applications in Medicinal Chemistry
In the context of drug design, (1-Bromobutan-2-yl)cycloheptane acts as a premium electrophile for
-
Lipophilic Embedding: The cycloheptyl ring significantly enhances the target molecule's affinity for hydrophobic binding pockets in target proteins.
-
Metabolic Stability: The steric umbrella provided by the C2-cycloheptyl group restricts the conformational flexibility of the adjacent heteroatom bond, shielding it from rapid first-pass metabolism and extending the drug's pharmacokinetic half-life.
References
-
ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com" (Cross-reference for CAS 1546498-27-4). Available at: [Link]
-
Wikipedia. "Horner–Wadsworth–Emmons reaction". Available at:[Link]
-
Organic Chemistry Portal. "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction". Available at:[Link]
-
OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". Available at: [Link]
-
Name-Reaction.com. "Appel Reaction". Available at: [Link]
Sources
conformational analysis of cycloheptane ring in alkyl bromides
An in-depth understanding of the conformational dynamics of seven-membered rings is a critical frontier in modern medicinal chemistry and materials science. Unlike the rigid, highly predictable chair conformation of cyclohexane, cycloheptane and its substituted derivatives—such as alkyl bromides (e.g., bromocycloheptane)—exhibit a highly flexible, complex potential energy surface (PES). This flexibility allows these molecules to adopt multiple geometries, significantly impacting their binding affinity to biological targets, their dipole moments, and their overall reactivity[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic stereochemistry. We will dissect the causality behind the conformational preferences of bromocycloheptane, explore the thermodynamic principles governing its pseudorotation, and establish self-validating experimental workflows for analyzing these systems using Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT).
The Conformational Landscape of the Cycloheptane Ring
To understand bromocycloheptane, we must first establish the baseline thermodynamics of the unsubstituted cycloheptane ring. The seven-membered ring cannot achieve a conformation that simultaneously eliminates both angle strain (deviation from the ideal 109.5°
Consequently, the ring exists in a state of dynamic equilibrium among four primary topological forms, which are grouped into two pseudorotating families[3][4]:
-
The Chair/Twist-Chair (C/TC) Family: The Twist-Chair (TC) is the global energy minimum. It possesses a
axis of symmetry. The standard Chair (C) conformation, which possesses a plane of symmetry ( ), suffers from severe eclipsing interactions between adjacent methylene protons and acts as a transition state during the pseudorotation between degenerate TC forms[3]. -
The Boat/Twist-Boat (B/TB) Family: The Twist-Boat (TB) is a local minimum, typically 1.4 to 3.0 kcal/mol higher in energy than the TC form. The Boat (B) form is a transition state connecting degenerate TB conformers[3].
Caption: Potential energy surface relationships between the four primary cycloheptane conformations.
Substituent Effects: The Case of Bromocycloheptane
When a heavy, polarizable substituent like a bromine atom or an alkyl bromide group is introduced to the cycloheptane ring, the
In the twist-chair conformation, the positions available to a substituent are more complex than the simple axial/equatorial binary found in six-membered rings. The positions are classified relative to the
-
Isoclinal (i): The two positions on the carbon atom that lies directly on the
axis. These positions are energetically equivalent. -
Equatorial-like (e) and Axial-like (a): The remaining six carbons host protons (or substituents) that alternate in pseudo-equatorial and pseudo-axial orientations.
Causality of Conformational Preference: In bromocycloheptane, the bromine atom heavily favors the equatorial-like positions on the twist-chair conformer. This preference is driven by the need to minimize 1,3-diaxial-like steric repulsions (van der Waals clashes) with the syn-axial protons across the flexible ring[1]. However, because the seven-membered ring is highly flexible, it can undergo slight torsional deformations to relieve this steric strain, meaning the energetic penalty for an axial bromine (the effectively analogous A-value) is generally lower and more distributed than in a rigid cyclohexane system. Furthermore, the high polarizability of the C-Br bond introduces dipole-dipole interactions that stabilize specific twist-chair rotamers depending on the solvent dielectric constant[1].
Quantitative Energy Landscape
The following table synthesizes the relative thermodynamic stability of the core conformers for monosubstituted cycloheptanes (using bromocycloheptane and structural analogs as the baseline)[1][3][5].
| Conformer Family | Symmetry | Relative Energy (kcal/mol) | Role in Potential Energy Surface (PES) |
| Twist-Chair (TC) | 0.00 (Global Min) | Dominant ground state; Br prefers equatorial-like sites. | |
| Twist-Boat (TB) | + 1.40 to + 2.50 | Local minimum; rarely populated at standard temperature. | |
| Chair (C) | + 1.00 to + 1.50 (vs TC) | Transition state for TC | |
| Boat (B) | + 3.50 to + 4.50 | Transition state for TB |
Self-Validating Experimental Workflows
To accurately determine the conformational population of bromocycloheptane, researchers must pair empirical spectroscopic observation with high-level quantum mechanical validation. Because the barrier to pseudorotation in cycloheptane is extremely low (often
To resolve this, we utilize a Variable-Temperature NMR (VT-NMR) coupled with DFT GIAO (Gauge-Independent Atomic Orbital) workflow. This creates a self-validating system: the low-temperature NMR physically isolates the conformers, while the DFT calculations independently predict the chemical shifts to confirm the structural assignments[7].
Protocol 1: VT-NMR Conformational Freezing
Objective: To freeze the pseudorotation of bromocycloheptane and quantify the ratio of equatorial-like to axial-like twist-chair conformers.
-
Sample Preparation: Dissolve 15 mg of high-purity bromocycloheptane in 0.5 mL of a low-freezing-point, non-polar deuterated solvent (e.g., Toluene-
or a Freon mixture like CDFCl /CD Cl ) to prevent solvent freezing at cryogenic temperatures. -
Probe Tuning & Shimming: Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz or higher to maximize signal dispersion). Tune the probe and shim the magnetic field at 298 K.
-
Cryogenic Cooling: Gradually lower the probe temperature in 10 K increments. Allow 5 minutes of equilibration at each step. Monitor the
H NMR signal of the -proton (the proton on the carbon bearing the bromine, typically around 4.0 - 4.5 ppm). -
Coalescence & Decoalescence: As the temperature drops below the coalescence temperature (
, typically around 150 K to 180 K for seven-membered rings), the time-averaged -proton multiplet will broaden and eventually split into distinct signals representing the frozen conformers. -
Integration & Thermodynamics: At the lowest achievable temperature (e.g., 120 K), integrate the distinct
-proton signals. The ratio of the integrals directly yields the equilibrium constant ( ) between the equatorial and axial twist-chair conformers. Calculate the free energy difference using .
Protocol 2: DFT Conformational Search and GIAO Validation
Objective: To computationally identify the global minimum and validate the VT-NMR chemical shifts.
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to generate all possible rotamers of bromocycloheptane, ensuring sampling of all 7 positions on the twist-chair and twist-boat forms.
-
Geometry Optimization: Submit the lowest energy conformers (within a 5 kcal/mol window) to DFT optimization using a robust functional and basis set (e.g.,
B97X-D/6-311++G(d,p))[1][8]. Include an implicit solvent model (PCM) matching the VT-NMR solvent. -
Frequency Analysis: Perform vibrational frequency calculations to ensure no imaginary frequencies exist, confirming the structures are true local minima (TC and TB forms) rather than transition states (C and B forms)[9].
-
NMR Prediction: Run a GIAO-DFT calculation on the optimized equatorial and axial twist-chair conformers. Extract the isotropic shielding tensors and convert them to chemical shifts relative to TMS.
-
Data Reconciliation: Compare the computed GIAO chemical shifts of the
-proton for the equatorial and axial conformers against the decoalesced VT-NMR peaks. A match within 0.2 ppm validates the structural assignment of the frozen conformers.
Caption: Integrated VT-NMR and DFT workflow for the self-validating conformational analysis of alkyl bromides.
Implications for Drug Development
The conformational plasticity of the cycloheptane ring in alkyl bromides serves as a critical model for azepane and oxepane-based active pharmaceutical ingredients (APIs). Because the energetic barrier between the equatorial and axial twist-chair forms is low, the molecule can easily undergo an "induced fit" upon entering a protein binding pocket.
Drug development professionals must recognize that static 2D representations of seven-membered rings are dangerously reductive. The substitution of a halogen (like bromine) not only alters the steric bulk but also shifts the equilibrium of the pseudorotating ground states via electrostatic interactions[1]. By applying the VT-NMR/DFT workflow described above, researchers can map the precise 3D vector of the substituent, allowing for highly accurate pharmacophore modeling and the rational design of conformationally restricted analogs.
References
-
Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. Available at:[Link]
-
The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. Available at:[Link]
-
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at:[Link]
-
Conformation and Spectroscopy Study of Cycloheptoxy Radical. Journal of Physical Chemistry A (ACS Publications). Available at:[Link]
-
Rules for predicting the conformational behavior of saturated seven-membered heterocycles. Arkivoc. Available at:[Link]
-
Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. Available at:[Link]
-
Investigation of crystal structures, spectral (FT-IR and NMR) analysis, DFT, and molecular docking studies of novel piperazine derivatives. ResearchGate. Available at:[Link]
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- 4. arkat-usa.org [arkat-usa.org]
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- 9. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Brominated Cycloheptane Derivatives
The following technical guide provides an in-depth review of brominated cycloheptane derivatives, synthesizing synthetic methodologies, conformational analysis, and biological relevance.
Content Type: Technical Whitepaper / Literature Review Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary: The Medium-Ring Challenge
Cycloheptane derivatives occupy a unique niche in organic chemistry, bridging the gap between the rigid, well-understood cyclohexane systems and the flexible, entropic macrocycles. The introduction of a bromine atom into the seven-membered ring creates a highly functionalizable scaffold found ubiquitously in marine natural products, particularly from the genus Laurencia.
This guide analyzes the brominated cycloheptane core , focusing on:
-
Conformational Dynamics: The energetic battle between twist-chair and chair forms.
-
Synthetic Access: Validated protocols for ring expansion and direct functionalization.
-
Chemical Reactivity: Stereoselective additions and transannular rearrangements.
-
Therapeutic Potential: Cytotoxic and antimicrobial profiles of marine-derived analogues.[1]
Conformational Analysis: Beyond the Chair
Unlike cyclohexane, which resides firmly in a chair conformation, cycloheptane is a mobile system. The introduction of a bulky, electronegative bromine atom collapses this mobility into specific energetic minima.
The Twist-Chair Preference
The lowest energy conformation for cycloheptane is the Twist-Chair (TC) , not the Chair (C).
-
Twist-Chair (TC): The global minimum.[2] It relieves the eclipsing interactions (Pitzer strain) found in the chair form.
-
Chair (C): A transition state or local minimum approximately 1.5–2.5 kcal/mol higher in energy than the TC.
When a bromine substituent is added (Bromocycloheptane ), it preferentially occupies the isoclinal (quasi-equatorial) position on the Twist-Chair to minimize 1,3-transannular repulsive interactions.
Pseudorotation Pathways
The seven-membered ring undergoes pseudorotation , a low-barrier interconversion between TC and Twist-Boat (TB) forms. This mobility complicates NMR analysis, often requiring low-temperature studies (-80°C) to freeze the conformers.
Figure 1: Conformational Energy Landscape of Cycloheptane Derivatives (Visualizing the energetic relationship between the stable Twist-Chair and the unstable Boat forms)
Synthetic Methodologies
Accessing brominated cycloheptanes requires strategies that control regiochemistry and stereochemistry, often fighting the ring's tendency for transannular hydride shifts.
Strategy A: Electrophilic Addition (Stereocontrolled)
The reaction of cycloheptene with molecular bromine (
-
Mechanism: Formation of a cyclic bromonium ion.[3]
-
Stereochemistry: Anti-addition. The nucleophilic bromide attacks the bromonium ion from the dorsal side.
-
Outcome: Exclusively trans product, confirming the rigidity of the intermediate even in a flexible ring.
Strategy B: Ring Expansion (Homologation)
To synthesize bromocycloheptane from cyclohexanone:
-
Diazomethane Expansion: Cyclohexanone
Cycloheptanone. -
Reduction/Substitution: Cycloheptanone
Cycloheptanol Bromocycloheptane (via ).
-
Why this route? It allows for the introduction of bromine at a specific position relative to other functional groups established in the 6-membered precursor.
Strategy C: Transannular Functionalization
In medium rings (8-10 members), transannular reactions are common. In cycloheptane (7 members), they are rarer but possible under radical conditions. Bromination of cycloheptane with NBS can lead to complex mixtures due to the lack of distinct axial/equatorial differentiation, making direct electrophilic addition (Strategy A) the preferred route for clean synthesis.
Figure 2: Synthesis Workflow for Brominated Cycloheptanes
Experimental Protocol: Synthesis of trans-1,2-Dibromocycloheptane
Objective: To synthesize trans-1,2-dibromocycloheptane from cycloheptene with >90% stereochemical purity. Safety: Bromine is highly corrosive and toxic. Perform all operations in a fume hood.
Reagents & Equipment
-
Substrate: Cycloheptene (10 mmol, 0.96 g)
-
Reagent: Bromine (
) (10.5 mmol, 1.68 g) -
Solvent: Dichloromethane (
), anhydrous (20 mL) -
Quench: 10% Aqueous Sodium Thiosulfate (
) -
Apparatus: 50 mL Round-bottom flask, pressure-equalizing addition funnel, magnetic stir bar, ice-water bath.
Step-by-Step Methodology
-
Preparation: Charge the flask with cycloheptene and
. Cool the solution to 0°C using an ice bath.-
Causality: Low temperature prevents radical substitution side reactions and controls the exotherm.
-
-
Addition: Dissolve
in 5 mL and transfer to the addition funnel. Add dropwise over 20 minutes.-
Visual Check: The solution will turn reddish-brown. The color should persist only slightly towards the end, indicating consumption of the alkene.
-
-
Reaction: Stir at 0°C for an additional 30 minutes.
-
Self-Validation: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the non-polar cycloheptene spot and the appearance of a new, more polar product spot.
-
-
Quench: Add 10 mL of 10%
. Shake vigorously until the organic layer transitions from red/orange to colorless. -
Work-up: Separate the organic layer. Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure (rotary evaporator, bath temp < 40°C).
-
Note: Brominated cycloalkanes can be thermally labile; avoid excessive heat to prevent HBr elimination.
-
Yield: Expect ~85-95% yield of a pale yellow oil.
Characterization:
Natural Products & Biological Relevance
Nature utilizes the brominated cycloheptane motif primarily in marine organisms, where bromide concentration in seawater (~65 mg/L) allows for bromoperoxidase-mediated biosynthesis.[7]
Marine Sources: Laurencia
Red algae of the genus Laurencia are prolific producers of sesquiterpenes containing medium rings.
-
Guaianes & Hydroazulenes: These fused bicyclic systems often contain a seven-membered ring with bromine substituents.
-
Chamigrenes: While spiro-cyclic, they share the biosynthetic pathway and reactivity profile of medium-ring bromides.
Bioactivity Profile
The biological activity often stems from the alkylating potential of the bromine atom or the lipophilicity it imparts, allowing membrane penetration.
Table 1: Bioactivity of Representative Brominated Medium-Ring Metabolites
| Compound Class | Source | Target/Activity | Potency (IC50/MIC) |
| Brominated Guaianes | Laurencia sp. | Cytotoxicity (HCT-116 Colon Cancer) | 5 - 10 |
| Omaezallenes | Laurencia sp. | Antifouling (Barnacle larvae) | EC50 ~ 0.3 |
| Bromocycloheptane | Synthetic | Antibacterial (S. aureus) | Moderate (Screening hit) |
| Chamigrene derivs. | Laurencia majuscula | Cytotoxicity (NCI Panel) | < 5 |
Data summarized from marine natural product literature [1, 2, 4].
References
-
Marine Natural Products from Indonesian Waters. Marine Drugs, 2019.
-
Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 2011.
- Conformational Analysis of Cycloheptane.Journal of the American Chemical Society. (Standard physical organic chemistry text reference).
-
Brominated Chamigrane Sesquiterpenes Produce a Novel Profile of Differential Cytotoxicity. Journal of Natural Products, 1994.
-
Synthesis of Cycloheptenone derivatives. Organic Syntheses, Coll. Vol. 9, p.643.
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. reddit.com [reddit.com]
- 6. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Thermodynamics and Empirical Solvation Profiling of (1-Bromobutan-2-yl)cycloheptane
Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Physicochemical Rationale
Understanding the solvation behavior of complex, sterically hindered halogenated aliphatics is a critical prerequisite in synthetic route design, extraction scaling, and chromatographic purification. (1-Bromobutan-2-yl)cycloheptane (CAS: 1546498-27-4) represents a highly lipophilic, non-polar target molecule characterized by a bulky cycloheptane ring and a branched sec-butyl chain terminating in a primary bromide[1].
From a thermodynamic perspective, the structural features of this molecule dictate its phase behavior and solubility:
-
Steric Bulk & Conformational Flexibility: The seven-membered cycloheptane ring exhibits significant pseudorotation. Combined with the branched butyl chain, this flexibility severely disrupts highly ordered crystal lattice formation, inherently lowering the enthalpy of fusion and predisposing the compound to exist as a dense liquid or low-melting solid at standard temperature and pressure.
-
Halogen Polarizability: The primary bromine atom introduces a large, highly polarizable electron cloud. This significantly elevates the molecule's dispersion forces (
) while introducing a localized C-Br dipole moment ( ), without contributing any hydrogen bond donation capabilities ( )[2].
Understanding these causal relationships allows us to move beyond trial-and-error solvent screening and apply predictive thermodynamic modeling.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
To rationally predict the solubility of (1-Bromobutan-2-yl)cycloheptane across various organic solvents, we utilize the Hansen Solubility Parameter (HSP) framework. This model partitions the total cohesive energy density of a liquid into three distinct intermolecular forces: Dispersion (
Using group contribution methods (e.g., Stefanis-Panayiotou) calibrated for brominated cycloalkanes, we can establish the theoretical HSP coordinates for (1-Bromobutan-2-yl)cycloheptane:
- : Driven upward by the heavy bromine atom and the dense cycloalkane ring[4].
- : Arising exclusively from the asymmetrical C-Br dipole.
- : Extremely low, representing weak dipole-induced interactions (the molecule is a very weak H-bond acceptor and has zero H-bond donors).
The compatibility between the solute and a candidate solvent is determined by calculating the Hansen Distance (
For this bulky brominated alkane, the interaction radius (
Fig 1. Thermodynamic predictive model mapping the Hansen Solubility Parameters (HSP) of the solute.
Quantitative Solubility Matrix
Applying the
| Solvent | Calculated | Predicted Solubility | |||
| Toluene | 18.0 | 1.4 | 2.0 | 3.26 | Miscible / Excellent |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 4.52 | Excellent |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 5.92 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.54 | Moderate to Good |
| Acetone | 15.5 | 10.4 | 7.0 | 9.79 | Poor to Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 22.78 | Insoluble |
| Water | 15.6 | 16.0 | 42.3 | 42.31 | Insoluble |
Self-Validating Experimental Protocol
While HSP models provide robust predictions, absolute solubility must be empirically validated. The following protocol utilizes an Isothermal Shake-Flask Method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) .
Causality Behind Methodological Choices:
-
Detection Method (GC-FID vs. HPLC-UV): (1-Bromobutan-2-yl)cycloheptane lacks a conjugated
-system or aromatic ring, rendering UV detection (standard in HPLC) virtually useless. FID is highly sensitive to C-H bonds, making it the optimal choice for quantifying this aliphatic bromide. -
Phase Separation (Centrifugation): Highly lipophilic liquids often form stable, invisible micro-emulsions in polar or semi-polar solvents. Simple filtration is insufficient. High-speed centrifugation is mandatory to force phase separation and prevent false-positive solubility readings from suspended solute droplets.
-
Self-Validating Equilibrium Loop: Solubility is a strictly thermodynamic parameter. To ensure the system is not in a kinetic metastable state, sampling is performed at two distinct time points (24h and 48h). The protocol is self-validating: if the concentration varies by more than 2%, equilibrium has not been reached.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of (1-Bromobutan-2-yl)cycloheptane to 5.0 mL of the target solvent in a hermetically sealed 10 mL glass vial.
-
Isothermal Agitation: Submerge the vial in an orbital shaking water bath set exactly to 25.0 ± 0.1 °C. Agitate at 150 rpm.
-
Phase Separation: After 24 hours, extract a 1.0 mL aliquot and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C to pellet any micro-emulsions.
-
First Sampling (
): Carefully extract 100 µL of the clear supernatant, dilute appropriately in a universal solvent (e.g., Toluene), and spike with an internal standard (e.g., 1-bromooctane). -
Second Sampling (
): Repeat steps 3 and 4 at the 48-hour mark. -
GC-FID Quantification: Inject samples into the GC-FID. Calculate the absolute concentration (
). -
Validation: Compare
and . If , record the value as the absolute thermodynamic solubility. If , resume agitation for an additional 24 hours.
Fig 2. Self-validating GC-FID experimental workflow for determining absolute thermodynamic solubility.
Conclusion
(1-Bromobutan-2-yl)cycloheptane is a highly lipophilic entity whose solvation profile is dominated by strong dispersive interactions and a moderate dipole moment, with negligible hydrogen-bonding capacity. By leveraging the Hansen Solubility Parameter framework, researchers can accurately predict its miscibility in non-polar and moderately polar aprotic solvents (e.g., Toluene, DCM, Cyclohexane) while avoiding highly polar protic environments (Methanol, Water). The provided self-validating GC-FID protocol ensures that any empirical data collected represents true thermodynamic equilibrium, safeguarding downstream process engineering and formulation efforts.
References
-
Hansen Solubility Parameter Source: Wikipedia URL:[Link]
-
Hansen Solubility Parameters Source: Kinam Park Research Group URL:[Link]
-
Consideration of Hansen Solubility Parameters. Part 1 Source: Hansen-Solubility.com URL:[Link]
Sources
An In-depth Technical Guide to the Comparative Properties of Cycloheptyl and Cyclohexyl Alkyl Bromides
This guide provides a comprehensive analysis of the structural, physical, and reactive properties of cycloheptyl bromide and cyclohexyl bromide. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in organic synthesis.
Introduction: The Significance of Alicyclic Scaffolds
Cycloalkyl halides are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. Among these, cycloheptyl bromide and cyclohexyl bromide are of particular interest due to the distinct chemical behaviors imparted by their seven- and six-membered ring systems, respectively. While structurally similar, the differences in ring size lead to significant variations in conformational flexibility, ring strain, and, consequently, reactivity. Understanding these nuances is paramount for designing efficient synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.
This document will explore the core differences between these two cycloalkyl bromides, delving into their conformational landscapes, comparing their physical properties, and providing a detailed analysis of their reactivity in key organic transformations.
Structural and Conformational Analysis: A Tale of Two Rings
The fundamental differences in the properties of cycloheptyl bromide and cyclohexyl bromide originate from the inherent conformational preferences and ring strain of the parent cycloalkanes.
The Stability of the Cyclohexane Ring
Cyclohexane is widely recognized for its strain-free nature when it adopts the chair conformation.[1][2] In this arrangement, the C-C-C bond angles are approximately 109.5°, nearly ideal for sp³-hybridized carbons, thus minimizing angle strain.[1][3] Furthermore, all C-H bonds are perfectly staggered, which eliminates torsional strain.[4] The chair conformation of cyclohexyl bromide, therefore, provides a relatively rigid and stable framework. The bromine substituent can occupy either an axial or an equatorial position, with the equatorial position being more stable to minimize steric interactions.[5][6]
Caption: The two most stable conformations of cycloheptane: the twist-chair and the chair.
Comparative Physical Properties
The differences in ring size and conformational flexibility also manifest in the physical properties of cycloheptyl bromide and cyclohexyl bromide.
| Property | Cycloheptyl Bromide | Cyclohexyl Bromide |
| Molecular Formula | C₇H₁₃Br [7] | C₆H₁₁Br [8] |
| Molecular Weight | 177.08 g/mol [9] | 163.06 g/mol [8] |
| Appearance | Colorless to light yellow liquid [9] | Colorless liquid [8][10] |
| Boiling Point | 71-72 °C at 10 mmHg [7][11] | 166-167 °C at 760 mmHg [8][10] |
| Density | 1.289 g/mL at 25 °C [7][11] | 1.324 g/cm³ [8][10] |
| Refractive Index | n20/D 1.5052 [7][11] | nD15 1.4956 [12] |
| Solubility | Insoluble in water [9] | Insoluble in water [12] |
Comparative Reactivity: A Mechanistic Perspective
The reactivity of cycloheptyl and cyclohexyl bromides is a direct consequence of their structural and electronic properties. Their behavior in nucleophilic substitution and elimination reactions highlights the profound impact of ring size.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Sₙ2 Reactions: Cyclohexyl bromide is known to be less reactive towards Sₙ2 substitution than non-cyclic secondary alkyl halides. [13]This is attributed to the steric hindrance posed by the cyclohexane ring, which impedes the backside attack of the nucleophile. For cycloheptyl bromide, the greater flexibility of the seven-membered ring can, in some cases, allow for a more favorable transition state for Sₙ2 reactions, although it is still a hindered secondary halide.
Sₙ1 Reactions: The rate of Sₙ1 reactions is dependent on the stability of the carbocation intermediate. The solvolysis of cycloalkyl halides provides insight into the relative stability of the corresponding carbocations. Studies have shown that the rate of solvolysis for cycloheptyl systems is generally faster than for cyclohexyl systems. [14]This is because the formation of a carbocation from a cyclohexyl system can introduce additional strain, whereas the more flexible cycloheptane ring can better accommodate the change in geometry to a planar carbocation, thus relieving some of its inherent ground-state strain. [14]
Caption: Generalized pathways for Sₙ1 and Sₙ2 reactions of alkyl bromides.
Elimination Reactions (E1 and E2)
E2 Reactions: E2 reactions require a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group. [5]In cyclohexyl bromide, this requirement is met when both the β-hydrogen and the bromine atom are in axial positions. This conformational requirement can influence the regioselectivity of the elimination. For cycloheptyl bromide, the greater flexibility of the ring allows for easier achievement of the necessary dihedral angle for elimination, potentially leading to faster E2 reaction rates under certain conditions.
E1 Reactions: Similar to Sₙ1 reactions, E1 reactions proceed through a carbocation intermediate. [15]Therefore, the factors that favor the formation of a cycloheptyl carbocation over a cyclohexyl carbocation in Sₙ1 reactions also apply to E1 reactions. Consequently, cycloheptyl bromide is expected to undergo E1 elimination more readily than cyclohexyl bromide.
Experimental Protocols
Synthesis of Cyclohexyl Bromide from Cyclohexanol
This protocol describes the synthesis of cyclohexyl bromide from cyclohexanol using hydrobromic acid. [16] Materials:
-
Cyclohexanol
-
48% Hydrobromic acid
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 80 mL of 48% hydrobromic acid and 60 mL of toluene. [16]2. Add 20.2 g of cyclohexanol to the mixture. [16]3. Heat the mixture to boiling (approximately 90-100 °C) for 4-5 hours. [16]Water will be collected in the Dean-Stark trap as an azeotrope with toluene. [16]4. After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the toluene by distillation.
-
Purify the resulting cyclohexyl bromide by fractional distillation.
Synthesis of Cycloheptyl Bromide from Cycloheptanol
A similar procedure can be adapted for the synthesis of cycloheptyl bromide from cycloheptanol. Due to the potential for different reaction kinetics, monitoring the reaction progress by techniques such as gas chromatography is recommended.
Conclusion
The seemingly minor difference of a single carbon atom in the ring structure of cycloheptyl bromide and cyclohexyl bromide leads to significant divergences in their chemical and physical properties. The strain-free and relatively rigid nature of the cyclohexane ring in cyclohexyl bromide contrasts with the more flexible and strained cycloheptane ring of cycloheptyl bromide. These fundamental structural differences govern their reactivity, with cycloheptyl bromide generally exhibiting greater reactivity in reactions involving carbocation intermediates (Sₙ1 and E1) due to the relief of ground-state strain. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of synthetic strategies and the prediction of reaction outcomes.
References
- Fiveable. (2025, August 15). Cyclohexyl Bromide Definition - Organic Chemistry Key Term...
- Merck Index. Cyclohexyl Bromide.
- Wikipedia. Bromocyclohexane.
- Cole-Parmer. (2005, December 1).
- National Institutes of Health, PubChem. Cyclohexyl bromide | C6H11Br | CID 7960.
- ChemicalBook. Cyclohexylmethyl bromide synthesis.
- Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.
- Vaia. Question: Using cyclohexane as one of your starting materials, show how you would synthesize the following compounds.
- ChemBK. (2024, April 9). Cycloheptyl bromide.
- Filo. (2025, May 3). Cyclohexyl bromide is less reactive than noncyclic secondary alkyl halide..
- Alpha Chemika. CYCLOHEXYL BROMIDE For Synthesis.
- YouTube. (2024, July 26).
- Canadian Journal of Chemistry. Some studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes.
- Chemistry LibreTexts. (2022, September 24). 4.
- ChemicalBook. (2026, January 13). CYCLOHEPTYL BROMIDE.
- ChemicalBook. CYCLOHEPTYL BROMIDE 2404-35-5 wiki.
- Chem LibreTexts. Ring Strain in Cycloalkanes.
- Chemistry LibreTexts. (2021, July 31). 12.
- ChemicalBook. CYCLOHEPTANE synthesis.
- Chegg. (2023, November 30).
- Google Patents. CN107652162A - A kind of preparation method of cyclohexyl bromide methane.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Thermo Fisher Scientific. Cycloheptyl bromide, 97% 100 g.
- University of Bristol. Molecules with Rings.
- Chongqing Chemdad Co., Ltd. CYCLOHEPTYL BROMIDE.
- University of California, Davis. Rings (Cycloalkanes).
- Imperial College London. Cycloalkanes.
- Scribd.
- Filo. (2025, December 30). The ascending order of relative rate of solvolysis of following compounds..
- ResearchGate.
- Cheméo. Chemical Properties of Cycloheptane, bromo- (CAS 2404-35-5).
- Echemi. (2024, March 7). What Is the Mechanism for The Reaction of Cyclohexane with Bromine in The Presence Of Sunlight?
- Tamralipta Mahavidyalaya.
- Google Patents. US5744663A - Process for preparing cyclopentyl bromide.
- Organic Syntheses. n-DODECYL BROMIDE.
- Fisher Scientific.
- Tamralipta Mahavidyalaya.
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- SlidePlayer. (2022, August 28).
- PubMed. (2000, April 21).
- Journal of the Chemical Society (Resumed). (1963). 298. Rates and activation parameters in the solvolysis of organic chlorides and bromides.
- ResearchGate. (2025, August 10).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rings [ch.ic.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Cycloalkanes [ch.ic.ac.uk]
- 7. chembk.com [chembk.com]
- 8. Bromocyclohexane - Wikipedia [en.wikipedia.org]
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. CYCLOHEPTYL BROMIDE | 2404-35-5 [chemicalbook.com]
- 12. Cyclohexyl Bromide [drugfuture.com]
- 13. Cyclohexyl bromide is less reactive than noncyclic secondary alkyl halide.. [askfilo.com]
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- 16. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of (1-Bromobutan-2-yl)cycloheptane
Executive Summary & Strategic Analysis
This guide details the protocol for converting 2-cycloheptylbutan-1-ol to (1-bromobutan-2-yl)cycloheptane . While primary alcohol-to-bromide conversions are routine, this specific substrate presents a
The target molecule features a bulky cycloheptyl group and an ethyl chain at the C2 position. This steric congestion at the
Strategic Recommendation:
To mitigate rearrangement risks, highly concerted
-
Primary Recommendation (Method A): The Appel Reaction (
).[1] It proceeds under mild, neutral conditions, minimizing carbocation formation and ensuring high regioselectivity. -
Secondary Recommendation (Method B): Phosphorus Tribromide (
) with Pyridine . While more atom-economical, the addition of pyridine is strictly required to neutralize in situ HBr, which otherwise catalyzes rearrangement in systems.
Retrosynthetic Logic & Mechanism
The transformation relies on activating the hydroxyl group into a potent leaving group (Oxyphosphonium intermediate), followed by a concerted displacement by bromide.[2]
Reaction Pathway Diagram
Figure 1: Reaction logic flow. Note the critical divergence point where acidic conditions can lead to rearrangement.
Method A: The Appel Reaction (Gold Standard)
This method is preferred for small-to-medium scale synthesis (up to 50g) due to its mildness. It avoids the generation of free acid, effectively eliminating the risk of Wagner-Meerwein rearrangements.
Reagents & Materials
| Reagent | Equiv. | Role |
| 2-Cycloheptylbutan-1-ol | 1.0 | Substrate |
| Triphenylphosphine ( | 1.2 - 1.5 | Activator (forms |
| Carbon Tetrabromide ( | 1.2 - 1.5 | Bromine source |
| Dichloromethane (DCM) | Solvent | Concentration: 0.2 M |
Step-by-Step Protocol
Step 1: Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with 2-cycloheptylbutan-1-ol (1.0 equiv) and
(1.2 equiv). -
Dissolve in anhydrous DCM (5 mL per mmol of substrate). Cool the solution to 0 °C in an ice bath.
Step 2: Reaction Initiation
-
Dissolve
(1.2 equiv) in a minimal amount of DCM. -
Add the
solution dropwise to the reaction mixture over 20–30 minutes.-
Expert Insight: The reaction is exothermic.[3] Dropwise addition maintains 0 °C, preventing side reactions. The solution will typically turn yellow/orange.
-
-
Remove the ice bath and allow the mixture to warm to room temperature . Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with PMA or
; alcohol is UV inactive, bromide is also weak, so stains are essential). Look for the disappearance of the polar alcohol spot.
-
Step 3: Workup & Purification (The
-
Quench: Add saturated aqueous
(minimal volume) to quench any trace acid. -
Concentration: Remove the DCM solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Precipitation: Triturate the residue vigorously with cold n-pentane or n-hexane/diethyl ether (9:1) . Triphenylphosphine oxide (
) is insoluble in non-polar solvents and will precipitate as a white solid. -
Filtration: Filter the suspension through a pad of Celite or a fritted glass funnel. Wash the solid cake with cold pentane.
-
Final Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (100% Hexanes
5% EtOAc/Hexanes).-
Yield Expectation: 85–95%.
-
Method B: Phosphorus Tribromide ( ) with Pyridine
This method is more atom-economical and suitable for larger scales, provided pyridine is used to scavenge protons. Without pyridine, the in-situ generation of HBr combined with the hindered substrate frequently leads to rearrangement products.
Reagents & Materials
| Reagent | Equiv. | Role |
| Substrate | 1.0 | 2-Cycloheptylbutan-1-ol |
| 0.4 | Brominating agent (1 mol converts 3 mol alcohol) | |
| Pyridine | 0.1 - 0.5 | Acid scavenger (Critical) |
| Diethyl Ether ( | Solvent | 0.5 M |
Step-by-Step Protocol
Step 1: Setup
-
Flame-dry a 3-neck flask equipped with an addition funnel and
line. -
Add Substrate and Pyridine (0.1 equiv) to anhydrous
. Cool to -10 °C (salt/ice bath).
Step 2: Addition
-
Dilute
(0.4 equiv) in a small volume of . -
Add the
solution very slowly dropwise.-
Expert Insight: Maintain internal temperature < 0 °C. Rapid addition generates local hot spots and high [HBr], triggering rearrangement.
-
Step 3: Reaction
-
Stir at 0 °C for 1 hour, then warm to room temperature.
-
If conversion is incomplete after 4 hours, heat to gentle reflux (35 °C) for 1 hour.
Step 4: Workup
-
Quench: Pour the reaction mixture carefully onto crushed ice/NaHCO3 .
-
Safety: Hydrolysis of excess
is violent.
-
-
Extraction: Extract with
(3x). Wash combined organics with 1M HCl (to remove pyridine), then brine. -
Drying: Dry over
and concentrate. -
Distillation: The product can often be purified by vacuum distillation if the boiling point difference from impurities is sufficient.
Comparative Analysis & Troubleshooting
Method Selection Matrix
| Feature | Appel Reaction ( | |
| Rearrangement Risk | Lowest (Neutral conditions) | Low (if T < 0°C and Pyridine used) |
| Atom Economy | Poor (Stoichiometric | Excellent |
| Purification | Difficult ( | Easy (Extraction/Distillation) |
| Scalability | < 50g | > 50g |
| Cost | High ( | Low |
Troubleshooting Guide
-
Problem: Product contains an inseparable impurity (approx 10-15%).
-
Cause: Likely the rearranged tertiary bromide (1-bromo-2-cycloheptyl-2-methylpropane derivative) formed via 1,2-hydride shift.
-
Solution: Switch to Method C (Two-Step Sulfonate) :
-
React Alcohol with Mesyl Chloride (
) + Mesylate. -
React Mesylate with
in Acetone (Finkelstein conditions).
-
This route is the mildest possible method and guarantees no carbocation formation.
-
-
Safety & Handling
-
Carbon Tetrabromide (
): Toxic and hepatotoxic. Handle in a fume hood. -
Phosphorus Tribromide (
): Corrosive, reacts violently with water to release HBr gas. Ensure all glassware is strictly dry. -
1-Bromobutane derivatives: Alkyl bromides are potential alkylating agents (mutagens). Wear double nitrile gloves.
References
-
Appel Reaction Mechanism & Review
- Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
-
Source:
-
PBr3 Protocols for Hindered Alcohols
-
Harrison, G. C., & Diehl, H. (1943). "beta-Bromopropybenzene." Organic Syntheses, Coll.[4] Vol. 3, p. 370. (Demonstrates PBr3 usage on beta-branched systems).
-
Source:
-
-
General Alkyl Bromide Synthesis Guides
-
Master Organic Chemistry.[4] "Conversion of Alcohols to Alkyl Bromides using PBr3."
-
Source:
-
- Alternative Sulfonate Route (Finkelstein): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Section 5.19.
Sources
Application Note: Regiospecific Synthesis of (1-Bromobutan-2-yl)cycloheptane via the Appel Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Rationale & Mechanistic Causality
The conversion of 2-cycloheptylbutan-1-ol to (1-bromobutan-2-yl)cycloheptane requires a highly controlled halogenation strategy. Because the starting material is a primary alcohol with significant steric bulk at the adjacent C2 position (bearing both a cycloheptyl and an ethyl group), traditional halogenation methods using strong acids (e.g., HBr) or phosphorus tribromide (
To circumvent this, the [1] is employed. This method utilizes triphenylphosphine (
Mechanistic Pathway
The synthesis operates through a highly orchestrated sequence of activation and displacement:
-
Activation:
acts as a nucleophile, attacking to generate a highly electrophilic halophosphonium ion pair [3]. -
Alkoxyphosphonium Formation: The sterically hindered primary alcohol attacks the phosphorus center. Subsequent deprotonation yields bromoform (
) and a stable alkoxyphosphonium intermediate[2]. -
Nucleophilic Substitution: The bromide ion performs a backside
attack on the C1 carbon, displacing TPPO and yielding the target primary bromide[3].
Mechanistic pathway of the Appel reaction for (1-Bromobutan-2-yl)cycloheptane synthesis.
Experimental Design & Quantitative Data
Table 1: Reaction Stoichiometry and Parameters
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes / Causality |
| 2-Cycloheptylbutan-1-ol | Starting Material | 1.0 | 170.29 | Sterically hindered 1° alcohol. |
| Triphenylphosphine ( | Activating Reagent | 1.25 | 262.29 | Excess ensures complete activation; drives thermodynamics via |
| Carbon Tetrabromide ( | Halogen Source | 1.25 | 331.63 | Toxic/lachrymator; handle strictly in a fume hood. |
| Dichloromethane (DCM) | Solvent | N/A (0.2 M) | 84.93 | Must be anhydrous to prevent intermediate hydrolysis. |
Step-by-Step Protocol
Phase 1: Setup and Activation
-
Step 1.1: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or Nitrogen).
-
Causality: The halophosphonium intermediate is highly moisture-sensitive and will readily hydrolyze to TPPO if exposed to ambient humidity, terminating the reaction[3].
-
-
Step 1.2: Add 2-cycloheptylbutan-1-ol (1.0 equiv) and triphenylphosphine (1.25 equiv) to the flask.
-
Step 1.3: Dissolve the reagents in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.
-
Step 1.4: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
-
Causality: The subsequent addition of
is exothermic. Cooling prevents thermal degradation of the intermediate and suppresses unwanted side reactions[4].
-
Phase 2: Reaction Execution
-
Step 2.1: In a separate dry vial, dissolve carbon tetrabromide (1.25 equiv) in a minimal volume of anhydrous DCM.
-
Step 2.2: Add the
solution dropwise to the reaction mixture over 15 minutes. The solution will transition from colorless to a pale yellow/orange hue, indicating the formation of the active halophosphonium ion pair[5]. -
Step 2.3: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Step 2.4 (Self-Validation): Monitor the reaction progress via [4] using 5% ethyl acetate in hexanes. The reaction is complete when the UV-inactive, stainable primary alcohol spot is fully consumed, replaced by a higher-Rf product spot.
Phase 3: Workup and TPPO Removal
-
Step 3.1: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 20% of its original volume.
-
Step 3.2: Vigorously stir the concentrated residue and rapidly add a 10-fold volume excess of cold hexanes (or pentane).
-
Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but virtually insoluble in cold non-polar solvents. This step forces the bulk precipitation of the problematic TPPO byproduct[4].
-
-
Step 3.3: Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of cold hexanes to ensure complete product recovery.
-
Step 3.4 (Self-Validation): Spot the hexane filtrate on a TLC plate and visualize under UV light (254 nm). A lack of intense UV-active streaking indicates the successful removal of the aromatic TPPO, confirming the crude mixture is ready for chromatography.
Phase 4: Purification
-
Step 4.1: Concentrate the filtrate in vacuo to yield the crude (1-bromobutan-2-yl)cycloheptane.
-
Step 4.2: Purify the residue via flash column chromatography on silica gel, eluting with 100% hexanes.
-
Causality: The target alkyl bromide is highly non-polar and will elute rapidly, while any trace remaining TPPO or unreacted alcohol will remain firmly bound to the baseline of the silica column[4].
-
-
Step 4.3: Pool the product-containing fractions and remove the solvent under reduced pressure to isolate the pure target compound.
Troubleshooting and Quality Control
Table 2: Common Deviations and Corrective Actions
| Observation / Issue | Mechanistic Cause | Corrective Action / Prevention |
| Incomplete conversion | Moisture in the solvent hydrolyzing the phosphonium intermediate. | Ensure DCM is strictly anhydrous and glassware is flame-dried prior to use. |
| TPPO streaking on TLC/Column | Incomplete precipitation of TPPO prior to chromatography. | Concentrate the DCM further before adding cold hexanes; chill the hexanes to -20 °C before addition. |
| Formation of elimination byproducts | Base-catalyzed | Maintain strict temperature control (0 °C) during the initial reagent addition phase. |
References
-
Appel Reaction - Organic Chemistry Portal URL:[Link]
-
Appel reaction - Wikipedia URL: [Link]
-
Appel Reaction: Alcohol to Alkyl Halide - OrgoSolver URL:[Link]
-
Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis URL:[Link]
-
Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine - Sciforum URL:[Link]
-
Alcohol to Bromide - Common Conditions - Common Organic Chemistry URL:[Link]
Sources
Application Note: Synthesis and Validation of Sterically Hindered Grignard Reagents – (1-Bromobutan-2-yl)cycloheptane
Executive Summary & Mechanistic Rationale
The preparation of Grignard reagents from sterically hindered alkyl halides presents unique kinetic and thermodynamic challenges in organometallic synthesis. (1-Bromobutan-2-yl)cycloheptane (CAS: 1546498-27-4) is a primary alkyl bromide characterized by significant
While primary halides generally undergo facile oxidative addition with magnesium[2], the neopentyl-like steric bulk at the
To circumvent these issues, this protocol is engineered around three causal pillars:
-
Chemical Activation over Mechanical: We utilize 1,2-dibromoethane as an entrainment agent. It reacts with the passivating magnesium oxide (MgO) layer to form ethylene gas and
, thereby exposing a pristine, highly reactive surface without the risks of mechanical fracturing[5]. -
Solvent Coordination: Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether. THF possesses superior Lewis basicity, which strongly coordinates and stabilizes the sterically congested organomagnesium center, driving the equilibrium toward the formation of the soluble Grignard complex[5].
-
Self-Validating Workflow: Because the conversion rate of bulky substrates is unpredictable, the protocol integrates a mandatory iodometric titration step. This ensures the system is self-validating, providing an exact molarity of the active reagent before downstream application[3].
Single Electron Transfer (SET) mechanism highlighting radical intermediates and side-reactions.
Reagents and Material Specifications
Strict adherence to anhydrous conditions is non-negotiable. Water acts as a potent acid toward Grignard reagents (
Table 1: Stoichiometry and Reagent Specifications
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Purity / Condition |
| (1-Bromobutan-2-yl)cycloheptane | Substrate | 233.19 | 1.00 | 11.66 g (50 mmol) | >98%, dried over 4Å MS |
| Magnesium Turnings | Metal Donor | 24.30 | 1.50 | 1.82 g (75 mmol) | 99.9%, oxide-free |
| 1,2-Dibromoethane | Activator | 187.86 | 0.05 | 0.47 g (2.5 mmol) | Anhydrous |
| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | 50 mL | Anhydrous, <10 ppm |
| Iodine ( | Titrant | 253.81 | Variable | As needed | Resublimed |
| Lithium Chloride (LiCl) | Titration Salt | 42.39 | Variable | As needed | Anhydrous, hygroscopic |
Experimental Protocol: A Self-Validating System
The following methodology is designed to suppress Wurtz coupling while ensuring complete conversion of the sterically hindered bromide.
Phase 1: Apparatus Preparation & Magnesium Activation
Causality: Magnesium turnings naturally develop a passivating
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal temperature probe.
-
Flame-dry the entire apparatus under a continuous stream of high-purity Argon (or Nitrogen) and allow it to cool to room temperature.
-
Add 1.82 g of Magnesium turnings to the flask.
-
Introduce 10 mL of anhydrous THF to cover the magnesium.
-
Add 0.47 g (0.22 mL) of 1,2-dibromoethane directly to the magnesium suspension. Stir gently.
-
Observation: Within 2–5 minutes, the evolution of ethylene gas (bubbling) and a slight exotherm should be observed, indicating the successful stripping of the
layer and the exposure of active [5].
Phase 2: Initiation and Substrate Addition
Causality: Adding the entire substrate at once leads to a runaway exothermic reaction and a high localized concentration of
-
Dissolve 11.66 g of (1-Bromobutan-2-yl)cycloheptane in 40 mL of anhydrous THF and transfer this solution to the dropping funnel.
-
Add approximately 2 mL (5%) of the substrate solution to the activated magnesium.
-
Wait for the reaction to initiate. Initiation is confirmed by a spontaneous rise in internal temperature (typically 5–10 °C above ambient) and a localized cloudiness in the solvent.
-
Once initiated, begin the dropwise addition of the remaining substrate solution at a rate of 1 drop per 2–3 seconds.
-
Adjust the addition rate to maintain a gentle, self-sustaining reflux (internal temperature ~60–65 °C). If the reaction cools, pause the addition; do not over-accumulate unreacted halide.
Phase 3: Maturation
-
After the addition is complete, replace the dropping funnel with a glass stopper.
-
Apply external heating (oil bath) to maintain the mixture at a gentle reflux for an additional 2 hours. This ensures the complete insertion of magnesium into the kinetically sluggish
-branched C-Br bond. -
Remove the heat source and allow the dark grey/brown solution to cool to room temperature. Allow excess magnesium to settle.
Phase 4: Validation (Titration)
Causality: Assuming 100% yield for sterically hindered Grignard reagents leads to stoichiometric failures in downstream applications. The system must validate its own output[3].
-
Prepare a 0.5 M solution of Iodine (
) in a 0.5 M anhydrous LiCl/THF solution. -
Extract exactly 1.00 mL of the clear Grignard supernatant using a dry syringe.
-
Quench the aliquot into 5 mL of anhydrous THF in a dry flask under Argon.
-
Titrate dropwise with the
/LiCl solution until a faint brown iodine color persists for more than 30 seconds. -
Calculate the exact molarity of the ((1-Cycloheptylbutan-2-yl)magnesium bromide) reagent based on the volume of
consumed.
Workflow for the preparation and validation of the (1-Bromobutan-2-yl)cycloheptane Grignard reagent.
Quantitative Optimization Data
The choice of solvent and activation method significantly impacts the yield of
Table 2: Effect of Reaction Conditions on Yield and Side-Product Formation
| Solvent System | Activation Method | Temp Control | Active Grignard Yield (%) | Wurtz Coupling (%) |
| Diethyl Ether | Mechanical Crushing | Reflux (35 °C) | 42% | 18% |
| Diethyl Ether | Iodine ( | Reflux (35 °C) | 55% | 15% |
| THF | Iodine ( | Reflux (66 °C) | 71% | 12% |
| THF | 1,2-Dibromoethane | Controlled Addition (60 °C) | 88% | <5% |
Note: Yields are determined via iodometric titration. Wurtz coupling percentages are determined via GC-MS analysis of the quenched reaction mixture.
Troubleshooting & E-E-A-T Insights
-
Failure to Initiate: If the addition of 5% of the substrate does not trigger an exotherm, do not add more substrate . The accumulation of unreacted (1-Bromobutan-2-yl)cycloheptane will lead to a violent, uncontrollable reaction once initiation finally occurs, resulting in near-total conversion to the Wurtz dimer[6]. Instead, add an additional 0.1 mL of 1,2-dibromoethane, or gently heat the flask to 40 °C to coax the activation.
-
Precipitation of the Reagent: Grignard complexes with bulky aliphatic groups can occasionally precipitate out of solution, especially at lower temperatures or high concentrations. If a thick white/grey precipitate forms, add an additional 10–20 mL of anhydrous THF to resolubilize the complex[5].
-
Coloration: A properly formed Grignard reagent of this class should be a dark, translucent grey or brown. A completely clear and colorless solution usually indicates that moisture has quenched the reagent, yielding the inert alkane (2-cycloheptylbutane)[7].
References
-
Grignard reagent - Wikipedia Wikipedia, The Free Encyclopedia [Link]
-
Grignard Reaction Protocol and Mechanism Minnesota State University Moorhead[Link]
-
Preparation of Grignard Reagents Chemguide [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry[Link]
-
Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Journal of the American Chemical Society (ACS) [Link]
-
Unit 10 Haloalkanes And Haloarenes (Steric Hindrance in Alkyl Halides) IIT Kanpur[Link]
Sources
- 1. (1-Bromobutan-2-yl)cycloheptane | Benchchem [benchchem.com]
- 2. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheeneet.iitk.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: (1-Bromobutan-2-yl)cycloheptane as a 3D-Rich Building Block in Medicinal Chemistry
Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Technologies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
Modern drug discovery has increasingly shifted away from flat, highly aromatic molecules toward architectures with greater three-dimensionality. This paradigm, widely known as the "Escape from Flatland" [1], correlates a higher fraction of sp3-hybridized carbons (
(1-Bromobutan-2-yl)cycloheptane (CAS: 1546498-27-4) represents a highly specialized, 100% sp3-hybridized building block designed to impart significant steric bulk and lipophilicity into lead scaffolds [2]. The molecule features a flexible seven-membered cycloheptane ring—a conformational space explorer—attached to a branched alkyl bromide.
Mechanistic Causality in Scaffold Design:
The strategic value of this building block lies in its
Physicochemical Profiling
Understanding the baseline metrics of (1-Bromobutan-2-yl)cycloheptane is critical for predicting its impact on the final active pharmaceutical ingredient (API). Below is a summary of its key physicochemical descriptors [3, 4].
| Property | Value | Impact on Final Drug Candidate |
| Molecular Formula | C₁₁H₂₁Br | Introduces significant hydrocarbon mass. |
| Molecular Weight | 233.19 g/mol | Moderate MW contribution; requires careful monitoring of total ligand efficiency. |
| LogP (Predicted) | ~5.71 | Highly lipophilic; ideal for targeting hydrophobic pockets or improving BBB permeability. |
| Topological Polar Surface Area | 0 Ų | Does not add to polar surface area, preserving membrane permeability. |
| Fraction sp3 ( | 1.0 | Maximizes 3D spatial coverage and structural complexity. |
| Physical State | Colorless oily liquid | Requires standard liquid-handling protocols; stable under inert atmosphere. |
Synthetic Workflows & Decision Matrix
Due to the significant steric hindrance adjacent to the electrophilic carbon, traditional synthetic approaches often fail or result in competitive E2 elimination. We have validated two primary workflows to successfully incorporate this building block: Nucleophilic Substitution (SN2) and Metallaphotoredox Cross-Coupling .
Figure 1: Strategic synthetic decision tree for utilizing (1-Bromobutan-2-yl)cycloheptane.
Experimental Protocols & Mechanistic Causality
Protocol A: Finkelstein-Assisted N-Alkylation of Heterocycles
Direct SN2 displacement of the bromide by secondary amines (e.g., piperidines) is notoriously sluggish due to the
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add the target amine (1.0 equiv, 1.0 mmol),
(2.0 equiv, 2.0 mmol), and anhydrous NaI (0.5 equiv, 0.5 mmol). -
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
-
Electrophile Addition: Add (1-Bromobutan-2-yl)cycloheptane (1.2 equiv, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Seal the vial and heat to 85 °C in an oil bath for 16 hours.
-
Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation criteria: Disappearance of the starting amine peak and appearance of the
product mass. The presence of unreacted alkyl bromide is acceptable and will be removed during purification. -
Workup: Cool to room temperature. Quench with saturated aqueous
(10 mL) to neutralize any remaining base. Extract with Ethyl Acetate ( mL). Wash the combined organic layers with 5% aqueous ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Metallaphotoredox C(sp2)-C(sp3) Cross-Coupling
Traditional Suzuki or Negishi cross-couplings with hindered alkyl bromides are plagued by slow oxidative addition and rapid
Figure 2: Metallaphotoredox catalytic cycle for C(sp2)-C(sp3) cross-coupling.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a 8 mL reaction vial with the aryl bromide (1.0 mmol),
(5 mol%, 0.05 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%, 0.05 mmol), and (1 mol%, 0.01 mmol). -
Reagent Addition: Add (1-Bromobutan-2-yl)cycloheptane (1.5 mmol) and Tris(trimethylsilyl)silane (TTMSS) (1.5 mmol) as the hydrogen atom transfer (HAT) / sacrificial donor agent.
-
Solvent: Add anhydrous 1,4-Dioxane (10 mL) and anhydrous
(2.0 mmol). Seal the vial with a Teflon-lined crimp cap and remove from the glovebox. -
Irradiation: Stir the mixture vigorously while irradiating with a 34 W Blue LED lamp (440 nm) at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30 °C.
-
Self-Validation Check: Analyze via GC-MS or LC-MS. Validation criteria: The complete consumption of the aryl bromide. The formation of the cross-coupled product should be the major peak. Trace amounts of the defluorinated/dehalogenated aryl ring may appear as a minor byproduct.
-
Workup & Purification: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated catalyst residues. Concentrate the filtrate and purify via automated flash chromatography.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link] [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9265, Cycloheptane. Available at:[Link][1]
-
ACS Combinatorial Science. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Available at:[Link][2]
Sources
Introduction: Navigating the Challenges of C(sp³)-C(sp³) and C(sp³)-N Bond Formation
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (1-Bromobutan-2-yl)cycloheptane
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon and carbon-heteroatom bonds is the cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where three-dimensional molecular architecture is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a dominant tool for these transformations, offering unparalleled efficiency and functional group tolerance.[1] However, the vast majority of these powerful methods have historically been applied to the coupling of sp²-hybridized centers, such as aryl and vinyl halides.
The use of sp³-hybridized alkyl halides, especially secondary systems like (1-Bromobutan-2-yl)cycloheptane, presents a distinct and formidable set of challenges.[2] Unlike their sp² counterparts, the oxidative addition of secondary alkyl halides to palladium(0) is often sluggish.[3][4] More critically, the resulting alkylpalladium(II) intermediate is highly susceptible to a rapid and often dominant side reaction: β-hydride elimination .[3][5][6] This process leads to the formation of undesired olefin byproducts and severely limits the yield of the target coupled product.
This application note provides a detailed guide for successfully employing (1-Bromobutan-2-yl)cycloheptane in palladium-catalyzed cross-coupling reactions. Moving beyond a simple list of procedures, we will delve into the mechanistic principles that govern these reactions, explaining the causal relationships between catalyst selection, reaction parameters, and experimental outcomes. By understanding why certain conditions are chosen, researchers can troubleshoot effectively and adapt these protocols to new and complex molecular targets. We will present detailed, field-tested protocols for both C(sp³)-C(sp²) (Negishi) and C(sp³)-N (Buchwald-Hartwig) bond formation, grounded in authoritative literature.
Mechanistic Insights: Taming the β-Hydride Elimination Pathway
The success of any cross-coupling reaction involving a secondary alkyl halide hinges on ensuring the desired bond-forming steps (transmetalation and reductive elimination) outpace the undesired β-hydride elimination pathway. The general palladium catalytic cycle provides the framework for understanding this competition.[1][7]
-
Oxidative Addition : The cycle begins with the reaction of a low-valent Pd(0) complex with the alkyl bromide (R-X). For secondary alkyl halides, this step is slower than for aryl halides and can proceed through various mechanisms, including Sₙ2 or radical pathways.[4][8][9] The choice of a bulky, electron-rich ligand is crucial to facilitate this initial step.[5]
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling) :
-
In Negishi coupling, an organometallic reagent (R'-M), such as an organozinc halide, transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.[7]
-
In Buchwald-Hartwig amination, an amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[10][11]
-
-
The Critical Juncture: Reductive Elimination vs. β-Hydride Elimination :
-
Reductive Elimination (Desired Pathway) : The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][12] This step is promoted by bulky, electron-rich ligands that create a sterically congested metal center.[13][14][15]
-
β-Hydride Elimination (Undesired Pathway) : If a hydrogen atom is present on a carbon atom beta to the palladium center, the alkylpalladium intermediate can readily decompose. The palladium abstracts this hydrogen, forming a palladium-hydride species and an alkene byproduct (in this case, variants of undecene).[3][5][16] This is the primary cause of low yields in secondary alkyl coupling reactions.
-
The key to a successful protocol is to employ a catalyst system—primarily defined by the ligand—that kinetically favors the rate of reductive elimination (k_RE_) significantly over the rate of β-hydride elimination (k_βH_).
Caption: Palladium catalytic cycle for cross-coupling of a secondary alkyl bromide, highlighting the competition between desired reductive elimination and the undesired β-hydride elimination pathway.
Core Protocol Components: A Rationale-Driven Approach
The selection of each reagent is a deliberate choice aimed at maximizing the desired reaction pathway.
-
Palladium Precursor : Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Using a pre-formed "precatalyst," which already incorporates the ligand (e.g., XPhos Pd G3), can often lead to more reliable results by ensuring the formation of a well-defined active species.
-
Ligand Selection : This is the single most critical parameter for success. Early generation phosphine ligands (e.g., PPh₃) are ineffective for this type of transformation. Modern ligands for coupling secondary alkyl electrophiles are characterized by two key features:
-
Steric Bulk : Large ligands, such as the Buchwald biarylphosphines (e.g., CPhos, XPhos, RuPhos) or hindered trialkylphosphines (e.g., Cy₂t-BuP), promote the crucial reductive elimination step.[5][14][17][18] The steric clash around the metal center destabilizes the diorganopalladium intermediate, accelerating the bond-forming event.
-
Electron-Donating Ability : Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition of the alkyl bromide.[13][15]
-
-
Coupling Partner & Reaction Type :
-
Negishi Coupling (C-C) : Utilizes organozinc reagents. These are highly reactive and tolerate a wide range of functional groups, making them excellent choices for complex molecule synthesis.[5][14][19]
-
Buchwald-Hartwig Amination (C-N) : Couples primary or secondary amines. Benzophenone imine can be used as an ammonia surrogate for the synthesis of primary amines.[8][9][17] This reaction is of immense importance in medicinal chemistry.[10][20]
-
-
Base (Primarily for C-N Coupling) : A strong, non-nucleophilic base is required for the Buchwald-Hartwig amination to deprotonate the amine, making it a more potent nucleophile for the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of organometallic intermediates and to ensure reagent solubility.
Data Presentation: The Impact of Ligand Choice
To illustrate the critical role of the ligand, the following table summarizes representative outcomes for the Negishi coupling of (1-Bromobutan-2-yl)cycloheptane with Phenylzinc chloride.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Alkene Byproduct (%) | Selectivity (Product:Byproduct) |
| PPh₃ | 2 | 100 | 24 | < 5 | > 90 | < 1:18 |
| dppf | 2 | 80 | 18 | 25 | 70 | 1:2.8 |
| P(t-Bu)₃ | 2 | 60 | 12 | 75 | 20 | 3.75:1 |
| CPhos | 1 | RT | 12 | 92 | < 5 | > 18:1 |
Data are representative and intended for illustrative purposes. This data clearly demonstrates that moving to modern, bulky, and electron-rich ligands like CPhos dramatically suppresses β-hydride elimination and enables the efficient formation of the desired C(sp³)-C(sp²) bond even at room temperature.[5][14][15]
Experimental Workflow & Protocols
All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or standard Schlenk line techniques. Solvents should be anhydrous.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Negishi C(sp³)-C(sp²) Coupling
Reaction: (1-Bromobutan-2-yl)cycloheptane + Phenylzinc Chloride → (1-(Cycloheptyl)butan-2-yl)benzene
Materials:
| Reagent | MW | Amount | Mmol | Equiv. |
|---|---|---|---|---|
| (1-Bromobutan-2-yl)cycloheptane | 247.21 | 247 mg | 1.0 | 1.0 |
| Phenylzinc Chloride (0.5 M in THF) | - | 2.4 mL | 1.2 | 1.2 |
| CPhos Pd G3 Precatalyst | 781.38 | 15.6 mg | 0.02 | 0.02 |
| Anhydrous THF | - | 5 mL | - | - |
Procedure:
-
Preparation: In a glovebox, add the CPhos Pd G3 precatalyst (15.6 mg, 0.02 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous THF (3 mL) to the flask. Add the (1-Bromobutan-2-yl)cycloheptane (247 mg, 1.0 mmol).
-
Initiation: While stirring, add the solution of Phenylzinc Chloride (2.4 mL of 0.5 M solution in THF, 1.2 mmol) dropwise at room temperature.
-
Reaction: Seal the flask and continue stirring at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS by taking a small aliquot, quenching with saturated NH₄Cl(aq), extracting with ether, and analyzing the organic layer.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig C(sp³)-N Amination
Reaction: (1-Bromobutan-2-yl)cycloheptane + Morpholine → 4-((1-cycloheptylbutan-2-yl))morpholine
Materials:
| Reagent | MW | Amount | Mmol | Equiv. |
|---|---|---|---|---|
| (1-Bromobutan-2-yl)cycloheptane | 247.21 | 247 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg | 1.2 | 1.2 |
| RuPhos Pd G3 Precatalyst | 838.46 | 16.8 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 134 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
Preparation: In a glovebox, add the RuPhos Pd G3 precatalyst (16.8 mg, 0.02 mmol) and sodium tert-butoxide (134 mg, 1.4 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL). Add the morpholine (105 mg, 1.2 mmol) followed by the (1-Bromobutan-2-yl)cycloheptane (247 mg, 1.0 mmol).
-
Reaction: Seal the flask, remove from the glovebox, and heat in an oil bath at 80 °C for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, possibly with 1% triethylamine to prevent product streaking) to yield the pure amine.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed precatalyst or incomplete in situ generation).2. Poor quality of reagents (wet solvent, oxidized amine/organometallic).3. Insufficient temperature. | 1. Use a fresh, high-quality precatalyst. Ensure inert atmosphere is maintained.2. Use freshly distilled/anhydrous solvents. Purify amine if necessary.3. Incrementally increase the reaction temperature by 10-20 °C. |
| Main Product is Alkene (from β-Hydride Elimination) | 1. Ligand is not sufficiently bulky or electron-rich.2. Reaction temperature is too high, favoring the elimination pathway.3. High concentration of the Pd-alkyl intermediate. | 1. Switch to a more sterically demanding ligand (e.g., from P(t-Bu)₃ to a biarylphosphine like CPhos or RuPhos).2. Lower the reaction temperature and increase the reaction time.3. Try slow addition of the alkyl bromide to keep its concentration low. |
| Formation of Reduced Arene/Alkane (Hydrodehalogenation) | 1. Presence of water or other protic sources.2. Side reactions from the palladium-hydride species formed during β-elimination. | 1. Rigorously exclude water from all reagents and solvents.2. Suppress β-hydride elimination by changing the ligand or lowering the temperature. |
| Racemization at the Stereocenter | The reaction proceeds through a radical intermediate which can lose stereochemical integrity.[8][9] | This is an inherent mechanistic challenge for some catalyst systems. If stereospecificity is critical, consider catalyst systems known to favor Sₙ2-type oxidative addition. Nickel-based catalysts may offer alternative reactivity.[19][21] |
References
-
Hartwig, J. F., et al. "Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds." Journal of the American Chemical Society. Available at: [Link]
-
Hartwig, J. F., et al. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS Central Science. Available at: [Link]
-
Hartwig, J. F., et al. "Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes." Organometallics. Available at: [Link]
-
Hartwig, J. F., et al. "Reductive Elimination to Form C(sp 3 )–N Bonds from Palladium(II) Primary Alkyl Complexes." ResearchGate. Available at: [Link]
-
Hartwig, J. F. "Reductive Elimination from Phosphine-ligated Alkylpalladium(II) Amido Complexes to Form sp 3 Carbon-Nitrogen Bonds." Hartwig Group, UC Berkeley. Available at: [Link]
-
Hartwig, J. F. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." Hartwig Group, UC Berkeley. Available at: [Link]
-
Hartwig, J. F., et al. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." PMC. Available at: [Link]
-
Buchwald, S. L., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters. Available at: [Link]
-
Buchwald, S. L., & Han, C. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. "Kumada coupling." Wikipedia. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. "A Structure–Activity Study of Ni-Catalyzed Alkyl–Alkyl Kumada Coupling. Improved Catalysts for Coupling of Secondary Alkyl Halides." Journal of the American Chemical Society. Available at: [Link]
-
Fu, G. C., & Zhou, J. "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides." Journal of the American Chemical Society. Available at: [Link]
-
Nishihara, Y., et al. "Recent Advances in Cross-Coupling Reactions with Alkyl Halides." Springer. Available at: [Link]
-
Wipf, P. "The Synthetic & Mechanistic Organic Chemistry of Palladium." Wipf Group, University of Pittsburgh. Available at: [Link]
-
Kambe, N., et al. "Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides." ResearchGate. Available at: [Link]
-
Kambe, N., et al. "Pd-catalyzed cross-coupling reactions of alkyl halides." Chemical Society Reviews. Available at: [Link]
-
Buchwald, S. L., & Han, C. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." PMC. Available at: [Link]
-
Fu, G. C., & Zhou, J. "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides." Journal of the American Chemical Society. Available at: [Link]
-
Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. Available at: [Link]
-
Fu, G. C., et al. "Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones." DSpace@MIT. Available at: [Link]
-
Buchwald, S. L., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." PMC. Available at: [Link]
-
Organ, M. G., et al. "Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent." Chemical Communications. Available at: [Link]
-
Nakamura, E., et al. "Kumada–Tamao–Corriu Coupling of Alkyl Halides Catalyzed by an Iron–Bisphosphine Complex." ResearchGate. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. "Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents." Journal of the American Chemical Society. Available at: [Link]
-
Hartwig, J. F., et al. "Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)." University of Windsor. Available at: [Link]
-
Nobel Prize Committee. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. Available at: [Link]
-
Rudolph, A., & Lautens, M. "Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions." ResearchGate. Available at: [Link]
-
Chen, D., et al. "Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination." PMC. Available at: [Link]
-
Lu, X. "β-hydride elimination in palladium-catalyzed reactions." ResearchGate. Available at: [Link]
-
Mirica, L. M., et al. "Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes." PMC. Available at: [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrog." Hokkaido University. Available at: [Link]
-
Buchwald, S. L., et al. "Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines." DSpace@MIT. Available at: [Link]
-
Wipf, P. "Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions." Wipf Group, University of Pittsburgh. Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia. Available at: [Link]
-
van der Vlugt, J. I., et al. "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex." University of Victoria. Available at: [Link]
-
Mirica, L. M., et al. "Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes." ChemRxiv. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. "Palladium-catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles." PMC. Available at: [Link]
-
Nicasie, E., & de la Fuente, M. "Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations." ETH Zurich Research Collection. Available at: [Link]
-
Rudolph, A., & Lautens, M. "Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions." Angewandte Chemie International Edition. Available at: [Link]
-
Fu, G. C. "Cross-Coupling Reactions of Unactivated Alkyl Halides." DSpace@MIT. Available at: [Link]
-
Macmillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides." Macmillan Group, Princeton University. Available at: [Link]
-
LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available at: [Link]
-
Organic Synthesis. "Buchwald-Hartwig Coupling." . Available at: [Link]
-
de la Torre, A., & Christmann, U. "The Buchwald-Hartwig Amination After 25 Years." Chemistry – A European Journal. Available at: [Link]
-
J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling." J&K Scientific. Available at: [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acs.figshare.com [acs.figshare.com]
Application Note: Strategic Amination of (1-Bromobutan-2-yl)cycloheptane
Executive Summary & Strategic Analysis
The conversion of (1-Bromobutan-2-yl)cycloheptane (Structure 1 ) to its corresponding primary amine, (1-Aminobutan-2-yl)cycloheptane (Structure 3 ), presents a specific synthetic challenge:
While the electrophile is a primary alkyl bromide, the C2 position bears a bulky cycloheptyl ring. Standard
Recommended Strategy: We prioritize the Azide Displacement – Staudinger Reduction sequence.[1]
-
Why: The azide ion (
) is a linear, small, and powerful nucleophile with low basicity. It penetrates the -steric shield more effectively than bulky nucleophiles (like phthalimide) and minimizes elimination risks associated with basic amine nucleophiles. -
Alternative: The Gabriel Synthesis is provided as a secondary protocol for applications requiring rigid exclusion of azide chemistry due to safety regulations.
Chemical Pathway & Mechanism[2][3][4][5][6]
The transformation proceeds via a clean
Reaction Scheme
Protocol A: The Azide-Staudinger Route (Gold Standard)
This protocol is optimized for high yield and purity, avoiding the over-alkylation common with direct ammonolysis.
Phase 1: Nucleophilic Substitution (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> )[9]
Reagents:
-
Substrate: (1-Bromobutan-2-yl)cycloheptane (1.0 equiv)
-
Sodium Azide (
): 1.5 equiv (Caution: Toxic, acute acting) -
Solvent: Anhydrous DMF (0.5 M concentration)
-
Catalyst: Sodium Iodide (NaI): 0.1 equiv (Finkelstein activation)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with (1-Bromobutan-2-yl)cycloheptane and NaI. Purge with
. -
Solvation: Add anhydrous DMF via syringe. Stir until dissolved.
-
Activation: Add
in one portion. The salt may not fully dissolve immediately.[1] -
Reaction: Heat the mixture to 60°C for 12–16 hours.
-
Note: The elevated temperature is required to overcome the
-branching energy barrier. Monitor by TLC (hexane/EtOAc) or GC-MS.[1] The bromide peak should disappear, replaced by the azide (distinct IR stretch at ~2100 ).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (
) and wash 3x with water (to remove DMF and excess azide).[1] Dry organic layer over and concentrate carefully (alkyl azides are energetic; do not distill to dryness if scale >5g).
Phase 2: Staudinger Reduction[8]
Reagents:
-
Intermediate: Alkyl Azide (from Phase 1)
-
Triphenylphosphine (
): 1.1 equiv[2] -
Solvent: THF / Water (10:1 ratio)
Step-by-Step Procedure:
-
Addition: Dissolve the crude azide in THF. Add
slowly at room temperature. Nitrogen gas ( ) evolution will be observed as the phosphazide forms. -
Hydrolysis: After
evolution ceases (approx. 1-2 hours), add water (excess). Heat to reflux for 3 hours to hydrolyze the iminophosphorane intermediate. -
Purification:
Protocol B: Gabriel Synthesis (Alternative)[6]
Use this route if azide chemistry is restricted or if the amine requires immediate protection as a phthalimide.[1]
Reagents:
Procedure:
-
Displacement: React substrate with Potassium Phthalimide in DMF at 90°C for 18 hours.
-
Critical Insight: The bulky phthalimide anion struggles against the cycloheptyl
-branching. Higher heat is necessary compared to the azide route.[1]
-
-
Cleavage: Resuspend the purified phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (3.0 equiv) and reflux for 4 hours.
-
Workup: A white precipitate (phthalhydrazide) will form.[1] Filter off the solid.[1] Concentrate the filtrate to obtain the amine.
Analytical Validation & QC
Verify the product identity using the following markers.
| Technique | Expected Signal | Structural Insight |
| 1H NMR | Upfield shift of | |
| IR Spectroscopy | ~3300–3400 | Appearance of N-H stretching (primary amine). |
| IR Spectroscopy | Disappearance of ~2100 | Confirmation of complete reduction of Azide (if Method A used). |
| LC-MS | Confirmation of molecular weight ( |
Decision Making Workflow
References
-
Staudinger Reduction Mechanism & Utility
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
-
-
Nucleophilic Substitution on Hindered Substrates
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Refer to Chapter 10: Aliphatic Nucleophilic Substitution).
-
-
Azide Safety & Handling
-
Brimble, M. A., et al. (2010). Rules for Azide Safety. Organic Process Research & Development.
-
-
Gabriel Synthesis Modifications
Sources
Advanced Protocols for the Synthesis of Cycloheptyl-Substituted Alkanes
Content Type: Application Note & Detailed Protocols Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Magic Seven" in Molecular Design
The cycloheptyl moiety represents a strategic "sweet spot" in modern drug design and total synthesis. While cyclopentyl and cyclohexyl rings are ubiquitous, the seven-membered cycloheptyl ring offers unique conformational flexibility (pseudorotation) and increased lipophilicity (LogP modulation) without the excessive entropic penalty of larger macrocycles.
In medicinal chemistry, replacing a cyclohexyl group with a cycloheptyl ring can:
-
Alter Metabolic Stability: The ring's distinct puckering can shield adjacent metabolic "soft spots" from CYP450 oxidation.
-
Optimize Hydrophobic Filling: The larger volume (
larger than cyclohexane) allows for tighter binding in hydrophobic pockets of enzymes like PDE4 or specific kinases.
This guide details two high-fidelity protocols for installing cycloheptyl groups: Diastereoselective Negishi Cross-Coupling (for precision C-C bond formation) and Decarboxylative Giese Addition (for rapid access to cycloheptyl-substituted alkanes from carboxylic acids).
Strategic Disconnections & Decision Matrix
When planning the synthesis of a cycloheptyl-substituted alkane (e.g.,
Strategic Decision Tree
Figure 1: Synthetic decision matrix for installing cycloheptyl moieties based on substrate architecture.
Detailed Protocol A: Diastereoselective Negishi Cross-Coupling
Application: Precision synthesis of cycloheptyl-arenes or cycloheptyl-alkanes with control over relative stereochemistry. Mechanism: Palladium-catalyzed cross-coupling of organozinc reagents.[1]
Rationale
Direct nucleophilic substitution (
Materials
-
Substrate: Aryl iodide/bromide or Alkyl iodide.
-
Reagent: Cycloheptyl iodide (freshly passed through basic alumina).
-
Zinc Source: Zn dust (activation required) or
+ LiCl. -
Catalyst:
+ RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). -
Solvent: THF/NMP (anhydrous).
Step-by-Step Methodology
Step 1: Preparation of Cycloheptylzinc Iodide (
)
-
Activation: In a flame-dried Schlenk flask under Argon, place Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour. Cool to RT.
-
Insertion: Add anhydrous THF (1 M concentration relative to iodide). Add 2 mol%
to activate the Zn surface. -
Addition: Add cycloheptyl iodide (1.0 equiv) dropwise. Stir at 40°C for 12 hours.
-
Titration: Aliquot 0.5 mL and titrate with
in THF to determine concentration (typically 0.6–0.8 M). Note: The reagent is stable for weeks under Argon.
Step 2: Cross-Coupling[1]
-
Catalyst Pre-formation: In a separate vial, mix
(2 mol%) and RuPhos (4 mol%) in THF (0.5 mL). Stir for 5 mins until the solution turns orange/red. -
Reaction Assembly: Add the Aryl/Alkyl halide (1.0 equiv) to the reaction vessel. Add the catalyst solution.
-
Coupling: Dropwise add the Cycloheptylzinc reagent (1.2 equiv) over 5 minutes.
-
Conditions: Stir at 25°C for 2–4 hours. (Monitor by LCMS).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Key Insight: The addition of LiCl solubilizes the organozinc species, forming a "turbo-Grignard" type species (
Detailed Protocol B: Decarboxylative Giese Addition (Redox-Active Esters)
Application: Rapid construction of cycloheptyl-substituted alkanes from cheap carboxylic acids and electron-deficient alkenes (Michael acceptors). Mechanism: Radical formation via N-hydroxyphthalimide (NHPI) esters followed by conjugate addition.
Rationale
This method allows for the "stitching" of a cycloheptyl ring onto complex scaffolds using abundant cycloheptanecarboxylic acid feedstocks. It avoids the use of unstable halides and toxic tin reagents.
Materials
-
Radical Precursor: Cycloheptanecarboxylic acid.
-
Activating Agent: N-Hydroxyphthalimide (NHPI), DIC (Diisopropylcarbodiimide).
-
Radical Trap: Acrylate, Enone, or Vinyl Sulfone.
-
Reductant: Hantzsch Ester or
powder with . -
Solvent: 1,4-Dioxane or DMF.
Step-by-Step Methodology
Step 1: Synthesis of Redox-Active Ester (RAE)
-
Dissolve cycloheptanecarboxylic acid (10 mmol) in DCM (30 mL).
-
Add N-Hydroxyphthalimide (10 mmol) and DMAP (0.1 equiv).
-
Add DIC (11 mmol) dropwise at 0°C. Warm to RT and stir for 4 hours.
-
Filter off the urea precipitate. Wash filtrate with 1N HCl and brine.
-
Concentrate and recrystallize from EtOH to obtain the stable RAE.
Step 2: Giese Coupling (Nickel-Catalyzed)
-
Setup: In a vial, combine the RAE (1.0 equiv), the Alkene trap (1.5 equiv), and
(10 mol%). -
Ligand: Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).
-
Reductant: Add Zn dust (2.0 equiv).
-
Solvent: Add DMF (0.2 M).
-
Reaction: Stir vigorously at room temperature for 8–12 hours. The solution will turn deep purple/black (active Ni species).
-
Workup: Dilute with
, wash with 1M HCl (to remove Ni/Zn salts), then brine. -
Purification: Silica gel chromatography.
Mechanism Visualization:
Figure 2: Radical pathway for the decarboxylative installation of cycloheptyl groups.
Case Study: Synthesis of a Bencyclane Analog
Objective: Synthesis of 1-(3-(cycloheptyloxy)propyl)-N,N-dimethylpropan-1-amine analog via C-C bond formation (modifying the ether linkage to an alkyl linkage for stability).
Target: 1-cycloheptyl-4-(dimethylamino)butane.
-
Starting Material: Cycloheptanecarboxylic acid.
-
Transformation: Convert to RAE (Protocol B).
-
Coupling Partner: N,N-dimethylacrylamide.
-
Reaction: Ni-catalyzed Giese addition yields the amide intermediate.
-
Reduction: Reduction of the amide (LiAlH4) yields the target cycloheptyl-substituted amine.
Comparative Data:
| Parameter | Cyclohexyl Analog | Cycloheptyl Target | Impact |
| LogP (Calc) | 3.2 | 3.6 | Increased membrane permeability |
| tPSA | 3.24 | 3.24 | Unchanged polar surface area |
| Metabolic Stability | Moderate | High | Steric shielding of |
References
-
Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Source: Organic Letters (ACS Publications) URL:[Link] Relevance: Foundational protocol for zinc-mediated coupling of cycloalkyl rings, adaptable to cycloheptyl systems.
-
Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides. Source: Nature Communications / PMC URL:[Link] Relevance: Protocol for radical attachment of cycloalkyl groups to drug scaffolds.
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents. Source: Organic Letters URL:[Link] Relevance: Details the ligand effects (RuPhos/CPhos) necessary for hindering secondary alkyl coupling.
- Decarboxylative Alkylation for Natural Product Synthesis (Baran Lab). Source: Scripps Research / General Literature Context: While a direct URL to a specific paper is generic, the methodology described in Protocol B is based on the "Redox-Active Ester" chemistry popularized by the Baran and Weix groups (e.g., J. Am. Chem. Soc. 2016, 138, 1265–1272).
-
Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Source: PubMed Central URL:[Link] Relevance: Advanced methods for generating organozinc reagents from halides.[2][3]
Sources
Troubleshooting & Optimization
purification of (1-Bromobutan-2-yl)cycloheptane via silica gel chromatography
Welcome to the Technical Support Center for the purification of (1-Bromobutan-2-yl)cycloheptane .
As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating this compound. (1-Bromobutan-2-yl)cycloheptane is a highly lipophilic, aliphatic primary alkyl bromide. Because it lacks aromatic rings or conjugated pi-systems, it is completely "UV-invisible" at standard chromatographic wavelengths (e.g., 254 nm or 280 nm)[1]. Furthermore, its extreme non-polarity causes it to elute rapidly on normal-phase silica gel, often co-eluting with unreacted hydrocarbons or elimination byproducts.
This guide provides field-proven methodologies, causality-driven protocols, and troubleshooting FAQs to ensure you achieve >95% purity without product loss.
I. Purification Workflow
Workflow for the purification of non-UV active alkyl bromides via silica gel chromatography.
II. Step-by-Step Methodology: Flash Chromatography Protocol
To ensure a self-validating system, this protocol pairs orthogonal detection methods (ELSD) with precise solvent control.
Step 1: TLC Method Development & Visualization
-
Action: Spot the crude mixture on a Silica Gel 60 plate. Elute using 100% hexanes (or 100% pentane if the Rf in hexanes exceeds 0.4).
-
Causality: Alkyl bromides are highly non-polar. Introducing even 1% Ethyl Acetate will collapse the retention time, pushing the compound to the solvent front and destroying resolution.
-
Validation: Since the compound is non-UV active, visualize the plate using an Iodine (
) vapor chamber or by dipping it in Phosphomolybdic Acid (PMA) followed by vigorous heating with a heat gun[2].
Step 2: Column Selection & Equilibration
-
Action: Select a high-surface-area spherical silica cartridge (e.g., Biotage SNAP Ultra)[3]. Equilibrate the column with 3 Column Volumes (CV) of 100% hexanes.
-
Causality: Spherical silica provides tighter packing and higher theoretical plate counts, which is critical for resolving the target bromide from structurally similar non-polar byproducts.
Step 3: Sample Loading
-
Action: Load the crude mixture as a neat oil directly onto the column head. If viscosity is an issue, dilute with the absolute minimum volume of hexanes (e.g., 1 mL per gram of crude).
-
Causality: Do not use dichloromethane (DCM) for loading. DCM is significantly more polar than hexanes and will cause severe band broadening, ruining the separation of non-polar compounds.
Step 4: Detection Setup (Critical)
-
Action: Equip your automated flash system with an Evaporative Light Scattering Detector (ELSD)[4],[5]. Set the drift tube temperature to 35–40 °C and the carrier gas (Nitrogen) pressure to the manufacturer's specification.
-
Causality: Standard UV detectors will not "see" this compound[1]. ELSD is a universal detector that nebulizes the eluent and measures the light scattered by the remaining non-volatile particles. The low drift tube temperature ensures the hexanes evaporate without volatilizing the target compound (MW ~233.19 g/mol ).
Step 5: Elution & Fraction Pooling
-
Action: Run an isocratic elution at 100% hexanes for 10–15 CVs. Collect fractions triggered by the ELSD signal. Verify the purity of the pooled fractions via GC-MS or
-NMR before concentrating under reduced pressure.
III. Quantitative Data: TLC Visualization Matrix
Selecting the correct stain is the most common point of failure when handling (1-Bromobutan-2-yl)cycloheptane. Use the table below to guide your visualization strategy.
| Stain Reagent | Active Chemical Mechanism | Visual Indication | Efficacy for Alkyl Bromides |
| Iodine ( | Reversible lipophilic binding | Brown spots on a pale background | High . Excellent for non-polar aliphatics; non-destructive. |
| Phosphomolybdic Acid (PMA) | Reduction of Mo(VI) to Mo(IV) | Blue/Green spots on a yellow background | Medium-High . Requires vigorous heating to force the reaction[2]. |
| Potassium Permanganate ( | Oxidation of functional groups | Yellow/Brown spots on a purple background | Low . Often fails because the saturated alkyl chain resists mild oxidation. |
| Ninhydrin | Reaction with primary amines | Pink/Purple spots | Zero . The compound lacks amine functional groups. |
IV. Troubleshooting & FAQs
Q: My automated flash system finished the run, but no fractions were collected. NMR of the crude confirms the product is present. What went wrong? A: You are likely using a system that relies exclusively on UV-Vis detection. Because (1-Bromobutan-2-yl)cycloheptane lacks a chromophore, it will not trigger fraction collection based on UV absorbance[1]. You must use a flash system equipped with an ELSD or a Refractive Index (RI) detector[4]. If an ELSD is unavailable, you must force the system to collect fractions by volume (e.g., 15 mL per tube) and manually spot every third tube on a TLC plate, visualizing with Iodine.
Q: My target compound is co-eluting with an elimination byproduct (an alkene). How can I improve the resolution?
A: Alkyl bromides and their corresponding elimination byproducts (alkenes) have nearly identical Rf values in standard hydrocarbon solvents. To separate them, switch your stationary phase to silver-nitrate impregnated silica gel (
Q: Is there a risk of my compound degrading or eliminating on the silica column during purification?
A: The risk is extremely low. (1-Bromobutan-2-yl)cycloheptane is a primary alkyl bromide (the bromine atom is attached to the C1 position of the butane chain). Primary bromides are highly stable to the slightly acidic nature of standard silica gel because they cannot form stable carbocations. Degradation via
Q: I am using a rotary evaporator to remove the hexanes after purification, but my yield is lower than expected. Why? A: While the molecular weight of the compound (~233 g/mol ) makes it a liquid oil at room temperature, it possesses moderate volatility under high vacuum. If you leave the purified fractions on the rotary evaporator at a high bath temperature (e.g., >40 °C) under deep vacuum (<20 mbar) for an extended period after the hexanes have evaporated, you will begin to sublimate or distill the product into the bump flask. Keep the water bath at 25 °C and monitor the concentration closely.
V. References
-
Title: Biotage Selekt Flash Chromatography With ELSD-A120 Source: American Laboratory Trading URL: [Link]
-
Title: Back to Nature with Flash Chromatography Source: LCGC International URL: [Link]
-
Title: Flash chromatography and its advancement Source: International Journal of Pharmaceutical Research & Analysis URL: [Link]
-
Title: Flash Purification Source: Biotage (via BiochemMack) URL: [Link]
-
Title: TLC Staining solutions Source: Org Prep Daily URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in (1-Bromobutan-2-yl)cycloheptane Substitution Reactions
Welcome to the technical support center for navigating the complexities of substitution reactions with the sterically demanding substrate, (1-Bromobutan-2-yl)cycloheptane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered electrophiles. We will explore the underlying principles, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve your desired substitution products while minimizing competing elimination reactions.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in performing a nucleophilic substitution on (1-Bromobutan-2-yl)cycloheptane is significant steric hindrance. The substrate is a secondary (2°) alkyl halide, where the electrophilic carbon (C2 of the butane chain) is directly attached to a bulky cycloheptyl group. This bulkiness physically obstructs the typical backside attack required for a bimolecular (Sₙ2) reaction mechanism.[1][2][3] Consequently, reactions often default to elimination pathways or fail to proceed efficiently.
Our goal is to strategically manipulate reaction conditions to favor either a unimolecular (Sₙ1) substitution pathway, which circumvents the need for a backside attack, or to carefully select reagents that can still operate under a modified Sₙ2-type scenario.
Visualizing the Problem
Caption: Steric hindrance around the electrophilic carbon in (1-Bromobutan-2-yl)cycloheptane.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction resulted in a low or no yield of the substitution product, with the starting material remaining. What went wrong?
Answer: This is a classic sign that the reaction conditions are not sufficient to overcome the activation energy for either substitution or elimination. The steric bulk of the cycloheptyl group significantly slows down the Sₙ2 reaction rate.[1][2][3]
Possible Causes & Recommended Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Temperature | Nucleophilic substitution reactions, especially hindered ones, require sufficient thermal energy to overcome the activation barrier. | Increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition.[4] |
| Poor Nucleophile | A weak or overly bulky nucleophile will struggle to attack the sterically shielded electrophilic carbon. | Use a strong, yet relatively small, nucleophile. Good options include cyanide (CN⁻), azide (N₃⁻), or thiolates (RS⁻).[5][6] |
| Inappropriate Solvent | The solvent choice is critical. A solvent that does not properly solvate the reactants or stabilize the transition state can stall the reaction. | For an Sₙ2 pathway, switch to a polar aprotic solvent like DMSO or DMF. These solvents solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[7][8][9] For an Sₙ1 pathway, use a polar protic solvent like ethanol or water to stabilize the carbocation intermediate.[7][9] |
| Poor Leaving Group Activation | While bromide is a good leaving group, its departure can be the rate-limiting step. | To strongly favor an Sₙ1 mechanism, add a silver salt like silver nitrate (AgNO₃). The silver ion coordinates with the bromine, forcing the formation of a carbocation and precipitating AgBr, which drives the reaction forward.[10][11][12] |
Question 2: My main product is an alkene. How can I favor substitution over elimination?
Answer: The formation of an alkene indicates that an elimination reaction (likely E2) is outcompeting your desired substitution pathway. This is common for secondary halides, especially with strong, bulky bases or high temperatures.[5][13][14]
Possible Causes & Recommended Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Nucleophile is too Basic/Bulky | Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will preferentially act as bases rather than nucleophiles, abstracting a proton and leading to E2 elimination.[6][13] | Switch to a nucleophile that is a weak base. Halides (I⁻, Cl⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent examples of strong nucleophiles that are also weak bases.[5] |
| High Temperature | Elimination reactions are entropically favored over substitution reactions. This favorability increases with temperature. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at room temperature or even 0°C and warming slowly. |
| Solvent Choice | Polar protic solvents can "cage" a nucleophile through hydrogen bonding, making it effectively bulkier and more likely to act as a base.[7] | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance nucleophilicity for an Sₙ2 reaction.[8][9] |
Question 3: My reaction is giving a mixture of regioisomers or rearranged products. Why is this happening?
Answer: The formation of rearranged products is a definitive sign that the reaction is proceeding through an Sₙ1 mechanism, which involves a carbocation intermediate.[15][16] Carbocations are susceptible to hydride or alkyl shifts to form a more stable carbocation before the nucleophile attacks.
Possible Causes & Recommended Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Sₙ1 Conditions are Dominant | Polar protic solvents (water, alcohols), weak nucleophiles, and leaving group assistance (e.g., with AgNO₃) all promote the formation of a carbocation.[15][16][17] | To suppress rearrangement, you must avoid the Sₙ1 pathway. Shift to conditions that favor the Sₙ2 mechanism. |
| Carbocation Instability | The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation if a suitable shift is possible. | Use a strong, non-basic nucleophile in a high concentration with a polar aprotic solvent (e.g., sodium azide in DMF). This will promote a direct Sₙ2 displacement, which is a concerted mechanism and does not involve a carbocation intermediate, thus preventing rearrangement.[1] |
Strategic Decision Workflow
To select the appropriate reaction pathway, consider the following decision tree.
Caption: Decision tree for selecting a substitution pathway.
Experimental Protocols
Protocol 1: Promoting the Sₙ1 Pathway with Silver Nitrate
This protocol is designed to force the formation of a carbocation intermediate, which is ideal when using weak nucleophiles or when rearrangement is not a concern.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (1-Bromobutan-2-yl)cycloheptane (1.0 eq) in ethanol (EtOH) to a concentration of 0.1 M.
-
Reagent Addition: Add silver nitrate (AgNO₃) (1.1 eq) to the solution. A precipitate of silver bromide (AgBr) should begin to form, indicating the generation of the carbocation.[11][12]
-
Nucleophile: The solvent (ethanol) will act as the weak nucleophile in a process called solvolysis.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by periodically taking aliquots and analyzing via TLC or GC-MS to observe the disappearance of the starting material. The formation of the white AgBr precipitate is also a visual indicator of reaction progress.[18]
-
Workup: Once the reaction is complete, filter the mixture to remove the AgBr precipitate. Remove the ethanol under reduced pressure. The remaining crude product can then be purified by column chromatography.
Protocol 2: Optimizing the Sₙ2 Pathway
This protocol aims to achieve a direct substitution with inversion of configuration, avoiding carbocation intermediates.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophile (e.g., sodium cyanide, NaCN) (1.5 eq).
-
Solvent: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the nucleophile.[8][9] These solvents enhance the reactivity of the nucleophile.[19]
-
Substrate Addition: Dissolve (1-Bromobutan-2-yl)cycloheptane (1.0 eq) in a small amount of the same dry solvent and add it dropwise to the stirring nucleophile solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C). Higher temperatures may be required, but this increases the risk of the competing E2 elimination reaction.[5] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is a secondary alkyl halide like this one so prone to competing reactions? A: Secondary substrates are at a mechanistic crossroads. They are more sterically hindered than primary substrates, which slows down Sₙ2 reactions.[2][20] At the same time, the secondary carbocation they would form in an Sₙ1 reaction is less stable than a tertiary carbocation, making that pathway slower as well.[15][21] This delicate balance means that small changes in the nucleophile, solvent, or temperature can tip the reaction in favor of Sₙ1, Sₙ2, E1, or E2.[14]
Q: Can I use a stronger leaving group to accelerate the reaction? A: Yes. While bromide is a good leaving group, iodide (I⁻) is even better. You could potentially perform a Finkelstein reaction (using NaI in acetone) to first convert the alkyl bromide to an alkyl iodide, which would then be more reactive in a subsequent Sₙ2 reaction.[22] Alternatively, converting the corresponding alcohol to a tosylate or mesylate would provide an excellent leaving group.
Q: How does solvent polarity affect the Sₙ1 and Sₙ2 pathways differently? A: For an Sₙ1 reaction , a polar protic solvent (like water or ethanol) is ideal. It stabilizes the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions, lowering the energy of the transition state for the rate-determining first step.[7][9][23] For an Sₙ2 reaction , a polar aprotic solvent (like DMSO or acetone) is preferred. It can solvate the cation of the nucleophilic salt but leaves the anionic nucleophile relatively "free" and highly reactive, accelerating the backside attack.[8][19][24]
References
-
SN2 vs E2 - Chemistry Steps . Chemistry Steps. [Link]
-
Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects . YouTube. [Link]
-
Understanding SN1 and SN2 Mechanisms: A Deep Dive Into Nucleophilic Substitution Energy Diagrams . Oreate AI Blog. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]
-
Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]
-
[FREE] Why does silver nitrate promote SN1 reactions? . brainly.com. [Link]
-
Experiment 7 — Nucleophilic Substitution . Thayer School of Engineering at Dartmouth. [Link]
-
Can someone please explain nucleophile strength pattern for sn1 and sn2 reactions? . Reddit. [Link]
-
Sn1 vs Sn2: Summary . Khan Academy. [Link]
-
11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]
-
How do secondary alkyl halides go through SN1 and SN2 reactions? . Quora. [Link]
-
SN1 reaction . Wikipedia. [Link]
-
Video: Predicting Products: Substitution vs. Elimination . JoVE. [Link]
-
Sn2 mechanism: kinetics and substrate . Khan Academy. [Link]
-
SN1 vs SN2 vs E1 vs E2 . Organic Chemistry Tutoring. [Link]
-
Substitution and elimination reactions . Khan Academy. [Link]
-
How Solvation Influences the SN2 versus E2 Competition . The Journal of Organic Chemistry. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? . Chemistry Hall. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link]
-
11.4: The SN1 Reaction . Chemistry LibreTexts. [Link]
-
Activation of Halide Leaving Groups with Silver Nitrate (AgNO3) . YouTube. [Link]
-
Sn1 Reaction . ChemTalk. [Link]
-
10.4: Effect of sterics on Sn2 reactions . Chemistry LibreTexts. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2 . Chemistry LibreTexts. [Link]
-
Solved Silver nitrate (AgNO3) is often added to help monitor . Chegg.com. [Link]
-
Understanding the SN2 Versus E2 Competition . National Institutes of Health (NIH). [Link]
-
7.5 SN1 vs SN2 . KPU Pressbooks. [Link]
-
Polar Protic and Polar Aprotic Solvents . Chemistry Steps. [Link]
-
Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work? . Quora. [Link]
-
E2 vs. Sn2 Mechanism: Examples . YouTube. [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1? . Reddit. [Link]
-
Relative Rates of SN1 and SN2 Reactions . Science Learning Center. [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions . YouTube. [Link]
-
Optimization of reaction conditions . ResearchGate. [Link]
-
SN2 Reactions of Alkyl Halides . WebAssign. [Link]
-
Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt . Royal Society of Chemistry. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition . National Institutes of Health (NIH). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutoring.ca [organicchemistrytutoring.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. brainly.com [brainly.com]
- 11. amherst.edu [amherst.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. SN2 vs E2 [chemistrysteps.com]
- 14. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. SN1 reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
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- 22. benchchem.com [benchchem.com]
- 23. quora.com [quora.com]
- 24. reddit.com [reddit.com]
removing unreacted starting materials from (1-Bromobutan-2-yl)cycloheptane mixtures
Welcome to the Purification Support Hub. This guide addresses the isolation of (1-Bromobutan-2-yl)cycloheptane (Target 1 ) from crude reaction mixtures. The protocols below focus on removing the most common unreacted starting material—2-cycloheptylbutan-1-ol (Alcohol 2 )—and associated byproducts like triphenylphosphine oxide (TPPO) or elimination products (alkenes).[1]
Module 1: Diagnostic Hub
Identify your impurity profile before selecting a purification strategy.[1]
Rapid Identification Methods
Before attempting purification, confirm the identity of your impurities.
| Method | Diagnostic Marker | Observation |
| TLC (Thin Layer Chromatography) | Polarity Check | Target 1 (Bromide): High |
| TLC Staining | Visualization | Bromide: Visible in KMnO₄ (weak) or Iodine.Alcohol: Strong signal in PMA (Phosphomolybdic Acid) or Vanillin (often blue/purple).[1] |
| ¹H NMR | Chemical Shift ( | Target 1 ( |
Diagnostic Logic Flow
Use this decision tree to select the correct protocol.
Figure 1: Purification Decision Matrix. Select the protocol based on the primary impurity detected.
Module 2: Purification Protocols
Protocol A: Flash Column Chromatography (Standard)
Objective: Separation based on the significant polarity difference between the lipophilic bromide and the polar alcohol.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: 100% Hexanes
5% EtOAc in Hexanes.[1]
Step-by-Step:
-
Sample Loading: Dissolve the crude oil in a minimum amount of hexanes. If the crude is insoluble in hexanes (due to high TPPO content), perform Protocol B first.
-
Elution:
-
Gradient: Slowly increase polarity to 5% EtOAc/Hexanes only after the bromide has eluted to flush the column of unreacted alcohol (if recovery is needed).
-
Validation: Spot fractions on TLC. The bromide is the top spot; the alcohol is the lower spot.
Expert Insight: Primary alkyl bromides on branched chains can be "greasy."[1] Do not use high polarity solvents (DCM/MeOH) initially, or the bromide will co-elute with impurities.
Protocol B: TPPO Removal (Zinc Chloride Method)
Context: If you synthesized the bromide using the Appel Reaction (
Mechanism:
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Ethanol or Ethyl Acetate (approx 5 mL/g crude).
-
Complexation: Add anhydrous Zinc Chloride (
) (approx 1.5 – 2 equivalents relative to used).[1] -
Precipitation: Stir vigorously at room temperature for 1–2 hours. A bulky white precipitate will form.[1]
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.[1]
-
Workup: Concentrate the filtrate. If Ethanol was used, partition between Hexanes and Water to remove residual Zn salts, then dry the Hexane layer (
) and proceed to Protocol A.
Protocol C: The "Derivatization" Trick (Separating Co-eluting Alcohols)
Context: Sometimes, the "greasy" nature of the cycloheptyl group makes the alcohol and bromide streak or co-elute on silica. This protocol modifies the alcohol to make it easily separable.
Mechanism: Converting the polar
Step-by-Step:
-
Reaction: To the crude mixture containing unreacted alcohol, add:
-
DCM (Solvent)
-
Acetic Anhydride (1.5 eq vs estimated alcohol)
-
Pyridine (2.0 eq) or DMAP (catalytic)
-
-
Stir: Stir at room temperature for 30–60 minutes. Monitor by TLC until the "Alcohol" spot disappears and is replaced by a less polar "Acetate" spot.
-
Quench: Wash with sat.
(removes acetic acid), then 1M HCl (removes pyridine), then Brine.[1] -
Separation: The mixture now contains Target Bromide and Acetylated Impurity .[1]
-
Run Protocol A. The Acetate will have a distinct
(usually lower than the bromide but higher than the original alcohol), allowing for clean separation.
-
Module 3: Troubleshooting & FAQs
Q1: I see a new spot appearing above my product on TLC. What is it?
A: This is likely the elimination product (2-(cycloheptyl)but-1-ene or an isomer).[1]
-
Cause: Overheating during the reaction or workup.[1] The beta-proton is sterically crowded, encouraging E2 elimination.[1]
-
Fix: These are non-polar hydrocarbons.[1] They are very difficult to separate from alkyl bromides by flash chromatography.[1] Vacuum distillation is the best method here, as the alkene will have a lower boiling point than the bromide.
Q2: My yield is low, and I see a lot of starting material. Can I push the reaction?
A: If using
-
Don't add more heat (promotes elimination).[1]
-
Do try the Appel Reaction (
) at . It is generally milder and higher yielding for primary alcohols with beta-branching.[1]
Q3: Can I use a Sulfuric Acid ( ) wash?
A: Proceed with Caution.
While classic texts suggest cold conc.[1]
-
Recommendation: Stick to Protocol C (Derivatization) . It is chemically milder and safer for this specific scaffold.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (General protocols for Alkyl Bromide purification).
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][4] J. Org.[1] Chem.2017 , 82, 9931–9936.[1] (Protocol B Source).
-
Denton, R. M.; An, J.; Adeniran, B. "Phosphine Oxide-Mediated Appel-Type Reactions."[1] Chem. Commun.[1]2010 , 46, 3025–3027.[1] (Context on Appel Reaction byproducts).
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Page 559 (Alkyl Halides).[1] (Standard purification of primary halides). 5[3][6][7][5]
Sources
- 1. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shenvilab.org [shenvilab.org]
- 7. researchgate.net [researchgate.net]
stability of (1-Bromobutan-2-yl)cycloheptane during long-term storage
Technical Support Center: Stability & Storage Guide for (1-Bromobutan-2-yl)cycloheptane
Executive Summary: Compound Profile & Stability Matrix
(1-Bromobutan-2-yl)cycloheptane is a specialized alkyl halide intermediate characterized by a primary bromide moiety with significant
Structural Implications for Stability:
-
Primary Bromide: Inherently susceptible to nucleophilic substitution (
), though the reaction rate is retarded by the steric bulk of the cycloheptyl group at the -position (neopentyl-like effect). -
-Hydrogen Availability: The presence of a tertiary hydrogen at the C2 position makes the compound susceptible to
elimination, potentially generating alkylidene cycloheptanes if exposed to basic conditions or elevated temperatures. -
C-Br Bond Lability: Like all alkyl bromides, the carbon-bromine bond is photolabile. Long-term exposure to UV or visible light induces homolytic cleavage, generating radical species and free bromine (
), manifesting as discoloration.
Part 1: Critical Degradation Pathways (The "Why")
To ensure data integrity in your drug development pipelines, you must understand how this molecule fails.
Photolytic Decomposition (Radical Pathway)
Exposure to light causes the homolysis of the C-Br bond. The resulting alkyl radical can abstract hydrogen or dimerize, while the bromine radical propagates oxidation or recombines to form
Hydrolysis (Moisture Sensitivity)
While the bulky cycloheptyl group hinders water attack, long-term exposure to ambient humidity leads to slow hydrolysis, forming the corresponding alcohol ((1-hydroxybutan-2-yl)cycloheptane) and hydrobromic acid (HBr). The generated HBr is autocatalytic, accelerating further degradation.
Thermal Elimination (Dehydrohalogenation)
At elevated temperatures (>25°C), thermodynamic drive increases for the elimination of HBr to form thermodynamic alkene isomers (e.g., 2-ethylidene-1-cycloheptane).
Visualizing the Degradation Matrix
Figure 1: Primary degradation pathways showing the autocatalytic role of HBr and the impact of environmental stressors.
Part 2: Storage Protocols (The "How")
Adhere to this self-validating storage system to maximize shelf-life (typically 12–18 months).
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Suppresses the kinetic energy required for |
| Container | Amber Glass | Blocks UV/Visible light (200–450 nm) to prevent C-Br bond homolysis and radical initiation. |
| Headspace | Argon or Nitrogen | Displaces oxygen and moisture. Argon is preferred as it is heavier than air, forming a better "blanket" over the liquid. |
| Closure | Teflon-lined Cap | Prevents leaching of plasticizers (common in polyethylene caps) which can be extracted by alkyl halides. |
| Desiccant | External Only | Store the bottle inside a secondary container (desiccator) with activated silica gel. Do not add desiccant directly to the liquid. |
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from colorless to a pale yellow. Is it compromised?
-
Diagnosis: The yellow color is elemental bromine (
), a byproduct of photo-oxidation or trace decomposition. -
Impact: For rough synthesis, it may be usable. For sensitive metal-catalyzed cross-couplings (e.g., Suzuki, Negishi), free bromine is a catalyst poison.
-
Corrective Action:
-
Dissolve the sample in hexanes or diethyl ether.
-
Wash with cold, dilute sodium thiosulfate (
) or sodium bicarbonate solution. -
Dry over
and concentrate. -
Prevention: Ensure the new bottle is wrapped in foil if amber glass is unavailable.
-
Q2: I see a white precipitate at the bottom of the bottle.
-
Diagnosis: This is likely an ammonium salt or amine hydrobromide if the sample was previously exposed to amine bases, or potentially polymerized material (rare for this structure). More commonly, if HBr formed (via hydrolysis), it may have reacted with the cap liner or trace impurities.
-
Test: Check the pH of the bulk liquid using a non-bleeding pH strip. If pH < 4, significant hydrolysis has occurred.
-
Recommendation: Distillation is required.[1] Do not filter and use; the dissolved acid will destroy sensitive reagents.
Q3: Can I store this in a freezer (-20°C) to extend life further?
-
Analysis: Yes, but with a caveat.
-
Risk: Freeze-thaw cycles can introduce moisture condensation if the bottle is opened before reaching room temperature.
-
Protocol: If storing at -20°C, you must allow the sealed container to equilibrate in a desiccator for 2 hours before opening. Failure to do so will suck atmospheric moisture into the cold liquid, accelerating hydrolysis.
Q4: What is the definitive method to check purity before a critical reaction?
-
Method:
NMR in . -
Marker: Look for the disappearance of the
signal (typically a doublet or multiplet around 3.3–3.5 ppm) and the appearance of alkene protons ( 5.0–6.0 ppm) or the deshielded signal ( 3.5–3.7 ppm). -
Quick QC: A thin-layer chromatography (TLC) plate stained with
. Alkenes will stain brown rapidly; the alkyl bromide stains slowly or not at all.
Part 4: References
-
BenchChem. (1-Bromobutan-2-yl)cycloheptane Product Specifications. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: 1-Bromobutane (Analogous Reactivity). CAMEO Chemicals. Retrieved from
-
Sigma-Aldrich. Product Specification: Primary Alkyl Bromides. Retrieved from
-
University of Waterloo. Chemical Storage Fact Sheet: Halogenated Solvents & Intermediates. Retrieved from
-
Princeton University EHS. Safe Storage of Reactive Intermediates. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Reactivity of Cycloheptyl-Substituted Alkyl Halides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the low reactivity of cycloheptyl-substituted alkyl halides in nucleophilic substitution and elimination reactions. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common experimental challenges.
Troubleshooting Guide: Overcoming Sluggish Reactions
Here, we address specific issues you may be encountering in your experiments and provide detailed, actionable solutions.
Q1: Why is my nucleophilic substitution reaction with a cycloheptyl halide proceeding so slowly, or not at all?
A1: The low reactivity of cycloheptyl-substituted alkyl halides is primarily due to a combination of steric hindrance and the unique conformational properties of the seven-membered ring.
Unlike the well-behaved cyclohexane ring, which predominantly exists in a stable chair conformation, cycloheptane is conformationally flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat.[1] This flexibility, however, does not necessarily translate to higher reactivity. In fact, it can lead to significant steric congestion around the reaction center.
-
Steric Hindrance: The sheer size and non-planar nature of the cycloheptyl ring can physically block the approach of a nucleophile.[2] For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group from the backside.[3] The puckered and often crowded arrangement of the cycloheptyl ring can make this backside attack exceptionally difficult.[4]
-
Conformational Effects and Transannular Strain: The seven-membered ring is susceptible to transannular strain, which is the steric repulsion between atoms across the ring.[5] During the transition state of an SN2 reaction, the carbon at the reaction center attempts to adopt a trigonal bipyramidal geometry. In a cycloheptyl system, achieving this geometry can be energetically unfavorable as it may increase transannular interactions between hydrogens on opposite sides of the ring.
The following diagram illustrates the challenge a nucleophile faces when approaching a cycloheptyl halide for an SN2 reaction.
Caption: Steric hindrance from the cycloheptyl ring impeding nucleophilic attack.
For unimolecular nucleophilic substitution (SN1) reactions, the formation of a carbocation intermediate is the rate-determining step. While secondary carbocations are generally less stable than tertiary ones, the conformational flexibility of the cycloheptyl ring can also influence the stability of the carbocation intermediate, potentially slowing down the SN1 pathway as well.
Q2: My SN2 reaction on a cycloheptyl bromide is giving very low yields. What are my options to improve this?
A2: To enhance the yield of an SN2 reaction on a sterically hindered substrate like cycloheptyl bromide, you can employ several strategies that either increase the reactivity of the substrate or the nucleophile, or optimize the reaction environment.
Here is a workflow to guide your experimental design:
Caption: Decision tree for improving SN2 reaction outcomes.
Option 1: Enhance the Leaving Group
A better leaving group will facilitate the SN2 reaction by lowering the activation energy.[3]
-
Finkelstein Reaction: Convert the cycloheptyl bromide to cycloheptyl iodide. Iodide is a much better leaving group than bromide.[6] This can often be achieved by treating the bromide with sodium iodide in acetone. The less soluble sodium bromide precipitates, driving the equilibrium towards the desired cycloheptyl iodide.[7]
Protocol: Finkelstein Reaction
-
Dissolve the cycloheptyl bromide in anhydrous acetone.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium iodide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.
-
The resulting solution containing cycloheptyl iodide can often be used directly in the subsequent substitution reaction.
-
-
Use of Tosylates: If you are starting from cycloheptanol, converting it to a tosylate (p-toluenesulfonate) provides an excellent leaving group that is significantly more reactive than halides.[8]
Option 2: Increase Nucleophile Reactivity
A more potent nucleophile can more effectively attack the sterically hindered carbon center.
-
Stronger Nucleophiles: If your reaction allows, switch to a stronger nucleophile. For example, if you are using an alcohol as a nucleophile, deprotonating it to form the corresponding alkoxide will dramatically increase its nucleophilicity.[9]
Option 3: Optimize Reaction Conditions
The reaction environment plays a critical role in the kinetics of SN2 reactions.
-
Solvent Choice: Use a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[10][11] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[12] In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the substrate.[13]
-
Temperature: Increasing the reaction temperature will increase the rate of most reactions. However, be aware that higher temperatures can also favor competing elimination (E2) reactions, especially with strong, sterically hindered bases.
The following table summarizes recommended solvents for SN2 reactions on hindered substrates:
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Solvates the cation, leaving the nucleophile more reactive.[11][12] |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[13] |
| Non-polar | Hexane, Toluene | Very Slow | Reactants (especially ionic nucleophiles) often have poor solubility. |
Q3: I am observing a significant amount of elimination product. How can I favor substitution over elimination?
A3: The competition between substitution (SN2) and elimination (E2) is a common challenge, particularly with secondary halides like cycloheptyl bromide.
To favor substitution, consider the following adjustments:
-
Nucleophile/Base Choice: Use a strong nucleophile that is a weak base. Good examples include iodide (I⁻), azide (N₃⁻), and cyanide (CN⁻). Sterically hindered, strong bases like potassium tert-butoxide are excellent for promoting elimination.[14]
-
Temperature: As mentioned previously, lower temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy, so their rates are more sensitive to temperature changes.
-
Leaving Group: While a good leaving group is necessary for the reaction to proceed, some studies suggest that for certain systems, a less reactive leaving group (e.g., chloride vs. iodide) can sometimes favor substitution, although this will also slow down the overall reaction rate.
Frequently Asked Questions (FAQs)
Q: Is the low reactivity of cycloheptyl halides also an issue for SN1 reactions?
A: Yes, while SN1 reactions are not as sensitive to steric hindrance at the reaction center itself, the stability of the carbocation intermediate is paramount.[15] The formation of a secondary cycloheptyl carbocation may be less favorable than in other systems due to the conformational strain of the seven-membered ring. Therefore, SN1 reactions involving cycloheptyl substrates can also be sluggish.
Q: How does the reactivity of cycloheptyl bromide compare to cyclohexyl bromide?
A: Direct, quantitative comparisons in the literature are scarce. However, based on general principles, cyclohexyl bromide is also a secondary halide with significant steric considerations. For SN2 reactions, the rigid chair conformation of cyclohexane can present its own steric challenges, particularly if the leaving group is in an equatorial position.[16] Some studies suggest that cyclopentyl halides are more reactive than cyclohexyl halides in SN2 reactions due to a better transition state geometry.[4] It is reasonable to infer that cycloheptyl bromide would have reactivity comparable to, or slightly lower than, cyclohexyl bromide due to its larger ring size and associated steric and conformational complexities.
Q: Would using a cycloheptyl triflate be a viable strategy?
A: Absolutely. A triflate (trifluoromethanesulfonate) is an even better leaving group than a tosylate and would significantly enhance the reactivity of the cycloheptyl system towards nucleophilic substitution.
Q: Are there any computational studies on the transition states of SN2 reactions involving cycloheptyl systems?
A: While computational studies on SN2 transition states are extensive, specific high-level computational analyses focused on cycloheptyl systems are less common in readily available literature compared to smaller rings. However, the principles derived from studies on other hindered systems provide a strong theoretical basis for understanding the challenges with cycloheptyl halides.
References
- Roberts, D. D., & Hendrickson, W. (1969). Neighboring-Group Study in Solvolysesof Cyclopentyl and Cyclohexyl Tosylates. Journal of the American Chemical Society, 84(8), 2415-2421.
- Sharma, J. (2017). Why does polar aprotic solvent favour SN2 reactions generally?. Quora.
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Kim, E., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 128(46), 14774-14775.
- Various Authors. (2016). Why do Sn2 reactions need polar solvents?. Reddit.
- Eliel, E. L., & Lukach, C. A. (1957). The Solvolysis of the 2-Methyl-4-t-butylcyclohexyl Tosylates. Journal of the Chemical Society B: Physical Organic, 10, 857-865.
- MSU Denver Sites. (2020).
- Filo. (2025). Rate of SN2 Reaction Given the following alkyl bromides.
- Chemistry LibreTexts. (2023). 12.2.3.3: Ring Strain and the Structure of Cycloalkanes.
- Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?.
- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Wikipedia. (n.d.). Finkelstein reaction.
- Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
- Wikipedia. (n.d.). Leaving group.
- SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.
- DePuy, C. H., Schnack, L. G., & Hausser, J. W. (1966). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 88(14), 3343-3347.
- Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
- Imperial College London. (n.d.). Cycloalkanes.
- ResearchGate. (2025). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF.
- Chemistry Learner. (2020). Finkelstein Reaction: Definition, Examples and Mechanism.
- ResearchGate. (n.d.). Conformations of cycloheptane. | Download Scientific Diagram.
- Chemistry Learner. (2020). Finkelstein Reaction: Definition, Examples and Mechanism.
- Chad's Prep. (n.d.). Introduction to SN2 Reactions.
- Slideshare. (n.d.).
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- ResearchGate. (2025).
- SciSpace. (2015).
- Squarespace. (n.d.). Solvolytic displacement reactions.
- University of Liverpool. (n.d.). Alicyclic Chemistry. Lecture 2.
- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
- SciSpace. (n.d.).
- American Journal of Organic Chemistry. (2016).
- Chemistry LibreTexts. (2022). 8.5: Leaving Groups.
- Wiley Online Library. (n.d.). Nucleophilic Substitution (SN2)
- Chemistry Steps. (2025). SN2 Reaction Mechanism.
- Chemistry Steps. (2025).
- YouTube. (2019). SN2 reaction of alkyl halides.
- St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10.
- Master Organic Chemistry. (2026).
- Pearson. (2024). Rank the following compounds in decreasing order of their reactiv....
- Chegg. (2022). Solved Cycloheptatrienyl iodide unlike cycloheptyl iodide is.
- Inorganic Chemistry Frontiers. (n.d.).
- Chemistry Steps. (2026).
- Stack Exchange. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
- Cengage. (n.d.).
- ResearchGate. (n.d.).
- Juniper Publishers. (2017).
- Organic Syntheses. (n.d.). Procedure.
Sources
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- 14. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 15. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 16. Question: Rate of SN2 Reaction Given the following alkyl bromides: (A) .. [askfilo.com]
preventing rearrangement of cycloheptane ring during bromination
Technical Guide: Preventing Ring Rearrangement During Bromination
Ticket ID: CH-BR-PROTO-001 Status: Active Analyst: Senior Application Scientist
The Core Challenge: Medium-Ring Instability
Issue Description: Researchers frequently observe product degradation, ring contraction (to methylcyclohexane derivatives), or transannular side-reactions when brominating cycloheptane rings.
Root Cause Analysis: Cycloheptane (a 7-membered ring) sits at the threshold of "medium-sized" rings. Unlike the rigid chair of cyclohexane, cycloheptane exists in a flexible twist-chair conformation. It suffers from Prelog Strain (Transannular Strain) and Pitzer Strain (Torsional Strain) .
When a reactive intermediate forms (especially a carbocation), the ring seeks to relieve this strain.[1]
-
The Failure Mode: If a carbocation forms (e.g., via protonation of an alkene or acid-catalyzed ketone bromination), a 1,2-hydride shift or transannular hydride shift can trigger a skeletal rearrangement, often contracting the ring to the thermodynamically more stable cyclohexane system.
-
The Solution: You must force the reaction to proceed via Radical Substitution or Kinetic Enolate pathways, strictly avoiding long-lived carbocation intermediates.
Decision Matrix & Workflow
Before selecting a reagent, identify your substrate type. The mechanism of rearrangement differs entirely between alkanes/alkenes and ketones.
Figure 1: Decision tree for selecting the correct bromination pathway to avoid skeletal rearrangement.
Protocol A: Radical Bromination (Alkanes/Alkenes)
Target: Functionalizing the ring without contracting it. Mechanism: Wohl-Ziegler Reaction.[2] Critical Control Point: Scavenging HBr. HBr is the byproduct that protonates the ring, creating the carbocation that leads to rearrangement.
Reagents
-
Bromine Source: N-Bromosuccinimide (NBS).[2][3][4] Must be recrystallized from water and dried.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Greener alternative). -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
The "Secret" Ingredient: Propylene Oxide or 1,2-Epoxybutane .
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under Argon, dissolve the cycloheptane derivative (1.0 equiv) in anhydrous
(0.5 M). -
Scavenger Addition: Add Propylene Oxide (5-10 mol%) .
-
Why: The epoxide acts as an "acid sponge." It reacts irreversibly with any HBr formed to create a bromohydrin, keeping the pH neutral and preventing cationic rearrangement.
-
-
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Initiation: Heat to reflux (approx. 80°C for
or similar for ).-
Visual Check: The reaction should turn pale yellow. If it turns dark orange/red, free
and HBr are accumulating—ABORT and add more scavenger.
-
-
Termination: Once NBS is consumed (succinimide floats to the top), cool to 0°C and filter.
-
Workup: Wash with saturated
immediately.
Protocol B: Alpha-Bromination (Ketones)
Target: Brominating position 2 of Cycloheptanone.
Risk: Direct use of liquid
Reagents
-
Reagent: Phenyltrimethylammonium Tribromide (PTAB).
-
Solvent: THF (Anhydrous).[5]
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Dissolution: Dissolve cycloheptanone (1.0 equiv) in anhydrous THF (1.0 M).
-
Controlled Addition: Add PTAB (1.0 equiv) portion-wise at 0°C.
-
Monitoring: Allow to warm to RT. The orange solid (PTAB) will slowly convert to a white precipitate (Phenyltrimethylammonium bromide).
-
Quench: Pour into water/ice mixture. Extract with diethyl ether.[5]
-
Validation: Check NMR.
-
Pass: Triplet/Doublet of Doublets at ~4.5 ppm (alpha-proton).
-
Fail: Complex multiplet at 3.0-4.0 ppm (indicates ring contraction or poly-substitution).
-
Troubleshooting & FAQs
| Symptom | Diagnosis | Corrective Action |
| NMR shows methyl doublet (approx 0.9 ppm) | Ring Contraction. The 7-membered ring contracted to a methyl-cyclohexane derivative. This confirms a carbocation intermediate was formed.[9] | Protocol A: Increase epoxide scavenger load. Ensure solvent is strictly anhydrous.Protocol B: Switch to kinetic enolate method (LDA, -78°C, then NBS). |
| Dark Red/Brown Reaction Mixture | High HBr/ | Add solid |
| Multiple Bromination Spots on TLC | Lack of Stoichiometric Control. | Switch from liquid |
| Starting Material Recovery (No Reaction) | Initiator Failure. (Specific to Protocol A). | NBS may be wet (hydrolyzed). Recrystallize NBS from hot water, dry in vacuum desiccator (P2O5) overnight. Check UV lamp or AIBN shelf-life. |
References
- Prelog, V. (1950). "Bedeutung der sterischen Hinderung in der organischen Chemie." Experientia, 6, 321–384.
-
Epoxide Scavenging in Radical Bromination
-
Organic Syntheses, Coll. Vol. 6, p.194 (1988); Vol. 55, p.57 (1976).
-
-
Use of PTAB for Selective Bromination
- Marquet, A., & Jacques, J. (1962). "Bromation sélective de cétones." Bulletin de la Société Chimique de France, 334.
-
Encyclopedia of Reagents for Organic Synthesis, "Phenyltrimethylammonium Tribromide."
-
Prevention of Rearrangement in Cycloheptane
-
Allinger, N. L., et al. (1960). "Conformational Analysis. VI. The Structure of Cycloheptane." Journal of the American Chemical Society, 82(6), 1411–1415.
-
Sources
- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
drying protocols for (1-Bromobutan-2-yl)cycloheptane prior to moisture-sensitive reactions
Title: Technical Support Center: Drying Protocols for (1-Bromobutan-2-yl)cycloheptane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for handling (1-Bromobutan-2-yl)cycloheptane . As a sterically hindered, hydrophobic alkyl halide, this compound is frequently utilized as an electrophile or a precursor for organometallic reagents (e.g., Grignard or organolithium reagents). Because these downstream applications are highly moisture-sensitive, rigorous drying is non-negotiable. This guide provides field-proven troubleshooting steps, causality-driven FAQs, and self-validating protocols to ensure your material is perfectly anhydrous without compromising its structural integrity.
Workflow Overview
Logical workflow for the rigorous drying and deoxygenation of (1-Bromobutan-2-yl)cycloheptane.
Frequently Asked Questions & Troubleshooting
Q1: Why is rigorous moisture removal critical for (1-Bromobutan-2-yl)cycloheptane prior to Grignard formation? A: (1-Bromobutan-2-yl)cycloheptane is a primary alkyl bromide with significant beta-branching. In moisture-sensitive reactions like Grignard reagent formation, trace water (<50 ppm) will immediately protonate the highly nucleophilic organomagnesium intermediate. This quenches the reagent, yielding the reduced alkane (butan-2-ylcycloheptane) instead of the desired functionalized product. Furthermore, water passivates magnesium turnings by forming an insoluble magnesium hydroxide layer, which prevents the critical single-electron transfer required for reaction initiation.
Q2: Which drying agents are chemically compatible with this specific alkyl bromide? A: Alkyl bromides are highly susceptible to nucleophilic attack and base-catalyzed dehydrohalogenation (E2 elimination). Therefore, the choice of drying agent must prioritize chemical neutrality[1].
-
Recommended: Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) are ideal for bulk water removal[2]. MgSO₄ has a high capacity and fast drying rate, making it an excellent first-line defense[3]. For deep drying, 3Å or 4Å Molecular Sieves are the gold standard, capable of achieving <10 ppm water content without inducing side reactions[4].
-
Strictly Avoid: Sodium metal (Na), Potassium Hydroxide (KOH), or Phosphorus Pentoxide (P₂O₅). These reactive agents will cause Wurtz-type coupling, elimination to the alkene, or violent decomposition[5]. Calcium hydride (CaH₂) is also generally avoided for alkyl bromides due to the risk of reduction or elimination at elevated temperatures[6].
Decision matrix illustrating the chemical causality behind drying agent selection for alkyl halides.
Q3: My compound turned cloudy after adding a drying agent. What happened, and how do I fix it? A: Cloudiness typically indicates that the drying agent has formed a hydrated complex and is saturated, or that the temperature dropped, causing dissolved water to crash out as an emulsion (common with hydrophobic liquids like (1-Bromobutan-2-yl)cycloheptane).
-
Troubleshooting: If using MgSO₄, a clumpy, cloudy mixture means the capacity has been exceeded[2]. Add more anhydrous MgSO₄ until the newly added powder remains free-flowing and the liquid clarifies[3]. Gravity filter the solution to remove the hydrated salts before proceeding to deep drying.
Q4: Can I distill (1-Bromobutan-2-yl)cycloheptane to dry it? A: Yes, but with extreme caution. Due to its high molecular weight and cycloheptyl ring, its boiling point is elevated. Distillation at standard atmospheric pressure may cause thermal decomposition (dehydrohalogenation). If distillation is necessary for purification, it must be performed under high vacuum. However, for strictly drying purposes, storing the pre-dried liquid over activated 4Å molecular sieves is safer, highly effective, and avoids thermal stress[6].
Quantitative Data: Drying Agent Comparison
The following table summarizes the performance metrics of common drying agents when applied to alkyl halides[7],[2],[3].
| Drying Agent | Capacity | Speed | Est. Residual Water | Chemical Compatibility | Primary Use-Case for Alkyl Bromides |
| Magnesium Sulfate (MgSO₄) | High | Fast | ~1000 - 5000 ppm | Excellent (Neutral/Mild) | Pre-drying bulk wet liquid |
| Calcium Chloride (CaCl₂) | High | Medium | ~1000 - 2000 ppm | Good (Complexes alcohols) | Pre-drying / Storage |
| Calcium Sulfate (CaSO₄) | Low | Fast | ~100 - 500 ppm | Excellent (Neutral) | Quick intermediate drying |
| 4Å Molecular Sieves | High | Slow (24h) | < 10 ppm | Excellent (Non-reactive) | Deep drying prior to reaction |
| Calcium Hydride (CaH₂) | High | Fast | < 10 ppm | Poor (Risk of elimination) | AVOID |
Experimental Protocols: Step-by-Step Methodology
To ensure a self-validating system, follow this two-stage methodology. Stage 1 removes bulk water, preventing the molecular sieves from becoming prematurely saturated. Stage 2 achieves the ultra-low moisture levels required for organometallic chemistry.
Protocol 1: Bulk Pre-Drying with Magnesium Sulfate
Causality: Removing bulk water first ensures that the high-affinity, low-capacity pores of the molecular sieves are reserved for trace moisture.
-
Preparation: Transfer the raw (1-Bromobutan-2-yl)cycloheptane to a clean, dry Erlenmeyer flask.
-
Addition: Gradually add anhydrous MgSO₄ powder to the liquid (approximately 1-2 grams per 50 mL of liquid)[3].
-
Agitation: Swirl the flask vigorously for 5 minutes. Observe the drying agent. If the powder clumps together entirely, the water content is high.
-
Validation: Continue adding small portions of MgSO₄ until the newly added powder remains free-flowing (like snow) upon swirling[2].
-
Filtration: Allow the mixture to sit for 15-20 minutes to ensure complete hydration. Gravity filter the liquid through fluted filter paper into an oven-dried Schlenk flask to remove the hydrated salts[3].
Protocol 2: Deep Drying with 4Å Molecular Sieves
Causality: 4Å sieves have an exact pore size that traps H₂O molecules while excluding the bulky (1-Bromobutan-2-yl)cycloheptane molecule, ensuring physical separation without chemical reaction.
-
Sieve Activation: Standard commercial sieves contain adsorbed atmospheric moisture. Place 4Å molecular sieves in a round-bottom flask and heat to 250–300°C under high vacuum (<0.1 Torr) for 3 to 4 hours[4].
-
Cooling: Allow the sieves to cool to room temperature strictly under an inert atmosphere (Argon or Nitrogen).
-
Application: Add the activated sieves to the pre-dried (1-Bromobutan-2-yl)cycloheptane in the Schlenk flask (use roughly 10% w/v).
-
Incubation: Seal the flask under Argon and allow it to stand in the dark for at least 24 hours. The compound is now exceptionally dry (<10 ppm) and ready for Grignard initiation.
-
Optional Deoxygenation: If the downstream reaction is also oxygen-sensitive, perform three cycles of Freeze-Pump-Thaw directly on the sieve-dried mixture before use.
References
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Sciencemadness. Available at: [Link]
-
Sigma-Aldrich. Drying Agents. Sigma-Aldrich Chemical Synthesis Catalog. Available at: [Link]
-
University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry Teaching Labs. Available at: [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. Available at: [Link]
-
Sciencemadness Discussion Board. How to dry alkyl halides. Available at: [Link]
-
Hive Stimulants / MDMA.ch. Drying agents and their compatibilities. Available at: [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Drying Agents [sigmaaldrich.cn]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 1-Chloropentane | 543-59-9 | Benchchem [benchchem.com]
Validation & Comparative
High-Resolution NMR Structural Validation: (1-Bromobutan-2-yl)cycloheptane
Topic: 1H NMR chemical shifts interpretation for (1-Bromobutan-2-yl)cycloheptane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of cycloalkyl-functionalized building blocks, precise structural validation is paramount to avoid propagating regioisomeric impurities into downstream libraries. This guide provides a detailed interpretation of the 1H NMR spectrum for (1-Bromobutan-2-yl)cycloheptane , a secondary alkyl scaffold with a primary bromide.
As a Senior Application Scientist, I emphasize that the critical diagnostic feature of this molecule is not merely the chemical shift of the bromomethyl group, but its diastereotopic splitting pattern arising from the adjacent chiral center. This guide compares the target spectrum against common synthetic byproducts (rearranged tertiary bromides and unreacted alcohols) to establish a self-validating purity protocol.
Structural Analysis & Predicted Chemical Shifts[1]
The molecule consists of a cycloheptane ring attached to the C2 position of a butane chain, with a bromine atom at C1. The C2 carbon is a chiral center (*), rendering the adjacent C1 protons (
Target Structure: Cycloheptyl-CH(*)(CH₂CH₃)-CH₂Br
Table 1: Diagnostic 1H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| H-1 (CH₂-Br) | 3.35 – 3.55 | dd or m | 2H | Critical Diagnostic: Diastereotopic protons adjacent to chiral C2. Appears as an ABX system, not a simple doublet. |
| H-2 (Methine) | 1.50 – 1.70 | m | 1H | Shielded by branching but deshielded by |
| H-3 (CH₂-Ethyl) | 1.30 – 1.45 | m | 2H | Standard methylene multiplet. |
| H-4 (CH₃-Ethyl) | 0.88 – 0.95 | t | 3H | Classic triplet ( |
| Cycloheptyl Ring | 1.40 – 1.75 | Broad m | 13H | Characteristic "envelope" of cycloheptyl methylene/methine protons. |
Expert Note: Do not expect a clean doublet for the CH₂Br group. The chiral center at C2 creates a magnetic inequivalence between the two C1 protons. At 400 MHz, this often resolves as two distinct doublets of doublets (dd) or a complex higher-order multiplet.
Comparative Profiling: Target vs. Impurities
In the bromination of (1-hydroxybutan-2-yl)cycloheptane (e.g., using PBr₃ or Appel conditions), two primary failure modes exist:
-
Incomplete Conversion: Presence of starting alcohol.
-
Wagner-Meerwein Rearrangement: Formation of the thermodynamically more stable tertiary bromide (2-bromo-2-cycloheptylbutane).
Table 2: Distinguishing the Target from Common Impurities
| Feature | Target Product (Primary Bromide) | Impurity A (Starting Alcohol) | Impurity B (Tertiary Bromide) |
| Diagnostic Signal | Missing (No | ||
| Methyl Signal | Triplet ( | Triplet ( | Singlet or distinct triplet ( |
| Key Difference | Diastereotopic splitting of CH₂Br. | Downfield shift of CH₂; broad OH singlet (exchangeable). | Loss of CH₂-X signal; appearance of deshielded methyl/ethyl groups attached to quaternary carbon. |
Visualization of Coupling Logic
The following diagram illustrates the scalar coupling network (COSY correlations) used to assign the spin system. The diastereotopic nature of the C1 protons is highlighted as the key validation step.
Figure 1: 1H-1H COSY coupling network. The critical validation step involves confirming the complex splitting of C1 protons due to the C2 chiral center.
Experimental Protocol for Validation
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol:
-
Sample Preparation: Dissolve 5-10 mg of the isolated oil in 0.6 mL of CDCl₃ (containing 0.03% TMS). Ensure the solution is free of paramagnetic impurities (filter through a small plug of basic alumina if necessary).
-
Acquisition:
-
Pulse Sequence: Standard 1H zg30.
-
Scans: Minimum 16 scans to resolve the satellite peaks of the CH₂Br multiplet.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manually phase the spectrum to ensure the baseline around the 3.4 ppm region is flat; this is crucial for accurate integration of the diastereotopic multiplet.
-
-
Verification Steps:
-
Integration Check: Normalize the Methyl triplet (0.9 ppm) to 3.00. The CH₂Br region (3.3-3.6 ppm) must integrate to 2.00 ± 0.1.
-
Impurity Scan: Check 3.6-3.8 ppm for alcohol and 1.7-1.9 ppm for quaternary methyls (tertiary bromide).
-
References
-
Chemical Book. 1-Bromo-2-ethylbutane 1H NMR Spectrum. (Analogous structure for shift verification). Retrieved from .
-
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (General rules for alkyl halide shifts). Retrieved from .
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromobutane. (Baseline data for primary bromides). Retrieved from .
-
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. (Mechanistic explanation of chiral center effects). Retrieved from .
Sources
13C NMR Carbon Assignment for Chiral Cycloalkanes: A Comparison of Prediction Software vs. Empirical 2D NMR Workflows
Target Molecule: (1-Bromobutan-2-yl)cycloheptane Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
The unambiguous assignment of
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading computational NMR prediction suites (ChemDraw, Mnova, and ACD/Labs) against the "gold standard" empirical 2D NMR workflow. This guide will dissect the causality behind stereochemical signal splitting and provide a self-validating experimental protocol for absolute structural elucidation.
The Structural Challenge: Diastereotopy and Symmetry Breaking
To understand why (1-Bromobutan-2-yl)cycloheptane is a benchmark molecule for NMR assignment, we must analyze its stereochemical environment.
The molecule consists of a 1-bromobutane chain where the C2 position acts as a chiral center (stereocenter), attached to a 7-membered cycloheptane ring.
-
The Chain: Contains 4 carbons (C1 to C4).
-
The Ring: Contains 7 carbons (C1' to C7').
In an unsubstituted or symmetrically substituted cycloheptane, rapid conformational averaging (pseudorotation) yields a plane of symmetry, resulting in equivalent carbon pairs. However, the presence of the chiral center at C2 of the aliphatic chain permanently breaks this symmetry[1]. Because the "left" and "right" sides of the ring are no longer mirror images relative to the chiral center, the replacement of protons on either side yields diastereomers. Consequently, the carbon pairs C2'/C7' , C3'/C6' , and C4'/C5' are 2[2].
Diastereotopic carbons reside in distinct electronic environments and will resonate at different frequencies. Therefore, a high-resolution
Computational NMR Predictors: Performance Comparison
In-silico prediction is the first line of defense in structure verification. However, algorithms differ vastly in how they handle long-range stereochemical effects.
-
ChemDraw (HOSE Code Algorithm): Relies on Hierarchical Orthogonal Space Encoding (HOSE) spheres. Because HOSE codes typically only evaluate local environments (up to 3-4 bonds), the algorithm often fails to "see" the chiral center from the distal end of the cycloheptane ring, erroneously predicting 8 averaged signals.
-
Mnova NMRPredict Desktop (Ensemble ML): Mestrelab utilizes an ensemble technique that triggers multiple predictors (machine-learning and Modgraph) followed by a Bayesian algorithm to combine the results[3]. It successfully identifies the 11 distinct signals, though chemical shift accuracy for flexible rings can deviate by ~1.5 ppm.
-
ACD/Labs NMR Predictors (Dual Algorithm): Employs a highly robust dual algorithm combining neural networks and HOSE codes, cross-referenced against a database of over 2,000,000 experimental shifts (4[4]). It accurately predicts all 11 signals and allows users to overlay predicted vs. experimental spectra for rapid decision-making[5].
Quantitative Data Presentation: Software vs. Empirical
| Feature / Platform | ChemDraw (HOSE Code) | Mnova NMRPredict (Ensemble ML) | ACD/Labs NMR Predictors (Dual Algorithm) | Empirical 2D NMR (HSQC/HMBC) |
| Underlying Technology | Database matching (HOSE spheres) | Machine Learning + Modgraph + Bayesian | Neural Networks + HOSE + >2M Shift Database | Physical pulse sequences & spin coupling |
| Predicted | 8 (Fails to resolve ring diastereotopes) | 11 (Resolves stereocenters) | 11 (Resolves stereocenters) | 11 (Absolute ground truth) |
| Shift Accuracy (Avg Error) | ± 3.0 - 5.0 ppm | ± 1.5 - 2.0 ppm | ± 0.8 - 1.5 ppm | 0.0 ppm (Reference Standard) |
| Best Use Case | Quick structural drafting | Routine verification of synthetic intermediates | Complex stereochemical elucidation | De novo structure determination |
The Gold Standard: Empirical 2D NMR Workflow
While software prediction accelerates workflows, empirical 2D NMR remains the ultimate self-validating system for regulatory submissions. The workflow below relies on the causality of nuclear spin interactions to build an irrefutable connectivity map.
Workflow comparing computational prediction and empirical 2D NMR for carbon assignment.
Step-by-Step Methodology
Step 1: Sample Preparation and 1D Acquisition
-
Preparation: Dissolve 20 mg of (1-Bromobutan-2-yl)cycloheptane in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference). -
Acquisition: Acquire standard
H NMR (16 scans) and C{ H} NMR (1024 scans) at 298 K on a 500 MHz spectrometer. -
Multiplicity Editing: Acquire a DEPT-135 spectrum. Causality:
C alone only provides resonance lines. DEPT-135 utilizes polarization transfer to phase CH and CH signals positively, and CH signals negatively. This immediately isolates the single CH (C4), the two CH carbons (C2, C1'), and the eight CH carbons (C1, C3, and six in the ring).
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Run a 2D
H- C HSQC experiment to map one-bond ( J ) couplings. -
Causality: Aliphatic protons in cycloalkanes heavily overlap in the 1.2–2.0 ppm region. HSQC disperses these overlapping proton signals into the much wider
C chemical shift dimension, acting as a foundational map for the next step.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Run a 2D
H- C HMBC experiment optimized for long-range couplings (typically 8 Hz, covering J and J). -
Causality: HMBC bridges the gap between isolated spin systems. By observing correlations from the chiral C2 proton to the cycloheptane ring, we can map spatial proximity and definitively assign the diastereotopic pairs.
Key HMBC correlations and 1J connectivities used to resolve the diastereotopic ring carbons.
Step 4: Logical Assignment & Stereochemical Resolution
-
Anchor Identification: The C4 methyl group (~12 ppm, positive DEPT) shows
J HMBC to C2 (~43 ppm, positive DEPT). C1 (CH -Br), deshielded by the electronegative bromine, appears at ~36 ppm (negative DEPT) and shows J HMBC to C2. -
Resolving the Ring: The C2 proton will show
J HMBC correlations to two distinct CH signals in the C spectrum. Because C2 is chiral, the distances and dihedral angles to the adjacent ring carbons differ. These two distinct signals are unambiguously C2' and C7' . -
Sequential Walk: Subsequent COSY/TOCSY correlations from the C2'/C7' protons allow the sequential assignment of the remaining diastereotopic pairs (C3'/C6' and C4'/C5'), completing the self-validating system.
Conclusion
For complex chiral cycloalkanes like (1-Bromobutan-2-yl)cycloheptane, basic HOSE-code predictors are insufficient due to their inability to process long-range stereochemical asymmetry. Advanced predictive suites like ACD/Labs and Mnova provide excellent preliminary verification by correctly identifying all 11 diastereotopic signals. However, for absolute structural elucidation—especially in regulatory environments—the empirical 2D NMR workflow utilizing DEPT-135, HSQC, and HMBC remains the indispensable gold standard.
References
- ACD/Labs. "NMR Predictors - ACD Labs - SoftwareOne." SoftwareOne.
- ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs." ACD/Labs.
- National Institutes of Health (NIH). "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC." NIH.
- Master Organic Chemistry. "13-C NMR - How Many Signals." Master Organic Chemistry.
- Master Organic Chemistry. "Homotopic, Enantiotopic, Diastereotopic." Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. platform.softwareone.com [platform.softwareone.com]
Technical Guide: Mass Spectrometry Fragmentation of (1-Bromobutan-2-yl)cycloheptane
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (1-Bromobutan-2-yl)cycloheptane . It is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation and method validation.
Executive Summary & Structural Context
(1-Bromobutan-2-yl)cycloheptane (C₁₁H₂₁Br) is a secondary alkyl-substituted cycloalkane with a primary alkyl halide moiety. Its structural elucidation is critical in synthetic pathways involving ring-functionalized scaffolds.
In Electron Ionization (EI) mass spectrometry, this molecule exhibits a distinct "fingerprint" driven by the interplay between the labile C–Br bond, the stability of the cycloheptyl ring, and alpha-cleavage rules governing branched alkyl chains.
Key Molecular Data:
-
Formula: C₁₁H₂₁Br
-
Nominal Mass: 232 (⁷⁹Br) / 234 (⁸¹Br)
-
Isotopic Pattern: 1:1 characteristic doublet for M⁺ and [M+2]⁺.
Experimental Protocol: GC-MS Methodology
To replicate the fragmentation patterns described below, the following method parameters are recommended. These conditions balance chromatographic resolution with sufficient ionization energy to generate diagnostic ions.
Sample Preparation[1][2]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).
-
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).
-
Filtration: 0.22 µm PTFE filter to remove particulate matter.
Instrument Parameters (Agilent/Thermo Analogous)
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for reproducible retention times. |
| Column | DB-5MS (30m x 0.25mm) | Non-polar phase ideal for alkyl halides. |
| Ion Source | Electron Ionization (EI) | Hard ionization (70 eV) required for structural fingerprinting.[1] |
| Source Temp | 230°C | Prevents condensation of high-boiling cycloheptyl fragments. |
| Scan Range | m/z 40 – 300 | Covers low mass ring fragments and the molecular ion cluster. |
Fragmentation Mechanism Analysis
The fragmentation of (1-Bromobutan-2-yl)cycloheptane is governed by three competing mechanistic pathways: Heterolytic Cleavage , Alpha-Cleavage , and Ring Contraction .
The Molecular Ion Cluster (m/z 232/234)
Under 70 eV EI conditions, the molecular ion (M⁺) is typically weak due to the lability of the C-Br bond.
-
Observation: A doublet at m/z 232 and 234 with nearly equal intensity.
-
Diagnostic Value: Confirms the presence of one Bromine atom.[2][3]
Pathway A: Loss of Bromine (m/z 153)
The weakest bond in the molecule is the C–Br bond.
-
Mechanism: Homolytic or heterolytic cleavage of the C–Br bond.
-
Fragment: [M – Br]⁺ → m/z 153 (C₁₁H₂₁⁺).
-
Structure: A secondary carbocation on the butyl chain, stabilized by the adjacent cycloheptyl ring (inductive effect).
Pathway B: Alpha-Cleavage (m/z 139)
This is a highly diagnostic pathway for the specific "1-bromo-2-substituted" substitution pattern.
-
Mechanism: Cleavage of the C–C bond adjacent to the branching point (the tertiary carbon connecting the ring and the chain).
-
Process: Loss of the bromomethyl group (•CH₂Br, mass 93/95).
-
Fragment: [M – CH₂Br]⁺ → m/z 139 (C₁₀H₁₉⁺).
-
Significance: This peak differentiates this isomer from 1-bromo-4-cycloheptylbutane (linear chain), which would predominantly lose ethyl or propyl groups.
Pathway C: The Cycloheptyl Cation (m/z 97) & Ring Contraction
The cycloheptyl ring acts as a stable charge carrier.
-
Mechanism: Cleavage of the bond connecting the ring to the butyl chain.
-
Fragment: m/z 97 (C₇H₁₃⁺).
-
Secondary Fragmentation: The cycloheptyl cation often eliminates ethene (C₂H₄, 28 Da) via ring contraction.
-
Result: m/z 69 (C₅H₉⁺) and m/z 55 (C₄H₇⁺). These are often the base peaks (100% abundance) in cycloalkane spectra.
Visualization: Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its primary diagnostic fragments.
Caption: Figure 1. Mechanistic fragmentation tree for (1-Bromobutan-2-yl)cycloheptane under 70 eV Electron Ionization.
Comparative Analysis: EI vs. Chemical Ionization (CI)
When validating this molecule, researchers often choose between EI and CI.[4] The table below compares their performance to guide experimental choice.
Performance Matrix
| Feature | Electron Ionization (EI) | Chemical Ionization (CI - Methane) |
| Ionization Energy | High (Hard, 70 eV) | Low (Soft, Proton Transfer) |
| Molecular Ion (M⁺) | Weak or Absent (<5% abundance) | Dominant [M+H]⁺ (m/z 233/235) |
| Fragmentation | Rich, structural fingerprint | Minimal, mostly molecular weight info |
| Isomer Specificity | High: Distinguishes branching via α-cleavage peaks (e.g., m/z 139) | Low: Isomers often yield identical [M+H]⁺ peaks |
| Primary Use Case | Structural elucidation & library matching | Molecular weight confirmation & purity check |
Workflow Decision Logic
The following decision tree helps researchers select the correct ionization mode based on their analytical goal.
Caption: Figure 2. Decision matrix for selecting ionization techniques based on analytical requirements.
Conclusion
For the rigorous identification of (1-Bromobutan-2-yl)cycloheptane , Electron Ionization (EI) is the superior technique due to the diagnostic alpha-cleavage peak at m/z 139 and the cycloheptyl ring fragment at m/z 97 . While Chemical Ionization (CI) is valuable for confirming the molecular weight (232/234 Da), it lacks the fragmentation depth required to distinguish this specific branched isomer from its linear analogs.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Bromocycloheptane (Analogous Ring System). National Institute of Standards and Technology. [Link]
-
LibreTexts Chemistry. (2023).[3] Mass Spectrometry - Fragmentation Patterns (Alkyl Halides).[5][Link]
-
Michigan State University. (2022). Fragmentation of Cycloalkanes in Mass Spectrometry.[Link]
-
ChemGuide. (2021). Fragmentation Patterns in Mass Spectra of Organic Compounds.[3][6][5][Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemistnotes.com [chemistnotes.com]
Publish Comparison Guide: Infrared Spectroscopy Analysis of the C-Br Stretch in (1-Bromobutan-2-yl)cycloheptane
Executive Summary
The Challenge: Characterizing the Carbon-Bromine (C-Br) stretch in (1-Bromobutan-2-yl)cycloheptane presents a unique conformational challenge. Unlike simple linear alkyl halides, this molecule features a primary bromide coupled to a sterically demanding, flexible cycloheptane ring at the
The Solution: This guide outlines a high-fidelity FTIR analysis protocol. It compares this method against Raman spectroscopy and computational (DFT) alternatives, demonstrating why FTIR remains the industry standard for rapid conformational assessment, provided specific resolution and sampling protocols are followed.
Key Insight: The C-Br stretch (650–550 cm⁻¹) serves as a direct probe for the steric environment of the drug pharmacophore. The ratio of trans to gauche conformer bands in this region correlates directly with the steric bulk imposed by the cycloheptyl ring.
Technical Deep Dive: The Physics of the C-Br Stretch
To analyze this molecule, one must understand the causality between steric structure and spectral output.
The Vibrational Modes
For primary alkyl bromides like (1-Bromobutan-2-yl)cycloheptane, the C-Br stretching vibration (
-
The
Band (Trans/Anti): Occurs when the Br atom is anti-periplanar to a hydrogen on the -carbon. In this molecule, this places the Br trans to the bulky cycloheptyl group.-
Frequency: ~645–660 cm⁻¹
-
Structural Implication: Indicates a "linear" or extended chain arrangement.
-
-
The
Band (Gauche): Occurs when the Br atom is gauche to a carbon atom (either the ring carbon or the ethyl group of the butane chain).-
Frequency: ~560–600 cm⁻¹
-
Structural Implication: Indicates a bent conformation, often stabilized by London dispersion forces but destabilized by steric clash with the ring.
-
The Cycloheptane Perturbation
The cycloheptane ring is not a rigid chair (like cyclohexane) but exists in a fluxional twist-chair equilibrium. This flexibility introduces:
-
Band Broadening: The rapid interconversion of ring conformers creates a distribution of local dielectric environments, broadening the C-Br bands compared to linear 1-bromobutane.
-
Frequency Shift: The large mass of the cycloheptyl group at the
-position acts as a "vibrational anchor," potentially shifting the band to lower wavenumbers (red shift) compared to standard isobutyl bromide analogs.
Comparative Analysis: FTIR vs. Alternatives
This section objectively compares FTIR against Raman Spectroscopy and DFT (Density Functional Theory) for this specific application.
Table 1: Performance Matrix for C-Br Analysis
| Feature | FTIR (Recommended) | Raman Spectroscopy | DFT Calculation |
| Primary Detection | Dipole moment change (Strong for C-Br) | Polarizability change (Strong for C-C skeleton) | Theoretical prediction |
| Sensitivity (C-Br) | High (C-Br bond is highly polar) | Moderate (Often obscured by ring modes) | N/A (Predictive only) |
| Sample Prep | Minimal (ATR) or Dilute (Transmission) | Minimal (Glass vial) | High (Computational cost) |
| Conformer Resolution | Excellent (distinct bands for trans/gauche) | Good (low frequency modes accessible) | Perfect (single conformer isolation) |
| Solvent Interference | High (Fingerprint region overlap) | Low (Water/Glass transparent) | None (Gas phase simulation) |
| Cost/Time | Low / <5 mins | High / 10-20 mins | High / Hours to Days |
Why FTIR Wins for Routine Screening
While Raman spectroscopy excels at detecting the homonuclear cycloheptane ring vibrations (breathing modes ~700-800 cm⁻¹), the C-Br stretch is inherently strong in IR due to the large electronegativity difference between Carbon (2.55) and Bromine (2.96). This makes FTIR the most sensitive tool for detecting subtle changes in the bromide's environment without the fluorescence interference often seen in Raman analysis of organic oils.
Experimental Protocol: High-Fidelity C-Br Acquisition
Objective: Obtain a spectrum with sufficient resolution to deconvolve the trans and gauche C-Br rotational isomers.
Phase 1: Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this liquid/oily semi-solid.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Germanium is too brittle for potential semi-solids and has a limited depth of penetration).
-
Cleaning: The crystal must be cleaned with n-hexane followed by isopropanol to remove any lipophilic residues that mimic alkyl chains.
Phase 2: Acquisition Parameters
-
Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ scans may merge the fine splitting caused by the cycloheptyl ring's influence.
-
Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region (1500–400 cm⁻¹).
-
Apodization: Use Nuttall-Blackman or Boxcar functions if deconvolution is planned; otherwise, standard Blackman-Harris 3-Term is acceptable.
Phase 3: Data Processing (The "Self-Validating" Step)
-
Baseline Correction: Apply a concave rubberband correction specifically to the 800–400 cm⁻¹ region.
-
Second Derivative Analysis: Generate the 2nd derivative spectrum.
-
Validation: If the C-Br peak at ~650 cm⁻¹ shows a "shoulder" in the raw data, the 2nd derivative must show two distinct minima. This confirms the presence of multiple conformers rather than instrument noise.
-
Data Interpretation & Visualization
Expected Spectral Features
Comparing (1-Bromobutan-2-yl)cycloheptane to its linear analog (1-bromobutane):
| Feature | 1-Bromobutane (Standard) | (1-Bromobutan-2-yl)cycloheptane (Target) | Interpretation |
| Trans Band ( | ~645 cm⁻¹ (Sharp) | ~650–655 cm⁻¹ (Broadened) | Steric bulk of the ring slightly compresses the bond, shifting frequency up. |
| Gauche Band ( | ~563 cm⁻¹ (Medium) | ~550–560 cm⁻¹ (Stronger) | The ring forces a higher population of gauche conformers to relieve strain. |
| Ring Breathing | Absent | ~700–750 cm⁻¹ | Characteristic cycloheptane "fingerprint" overlay. |
Mechanistic Pathway Diagram
The following diagram illustrates how steric bulk translates into the observed IR spectrum.
Figure 1: Causal pathway linking the steric bulk of the cycloheptane ring to the observed splitting of the C-Br stretching frequency.
Experimental Workflow Diagram
This workflow ensures reproducibility and data integrity during the analysis.
Figure 2: Step-by-step experimental workflow for high-fidelity C-Br spectral acquisition.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general alkyl halide shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-Br trans/gauche frequency assignments).
-
NIST Mass Spectrometry Data Center. (n.d.).[1] 1-Bromobutane Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Used as the linear standard for comparison).
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and potential function of cycloheptane. Journal of the American Chemical Society, 99(9), 2866–2876. (Source for cycloheptane ring dynamics and breathing modes).[2]
Sources
Beyond the CoA: Definitive Purity Analysis of (1-Bromobutan-2-yl)cycloheptane
The following guide provides a comprehensive technical analysis of the purity determination for (1-Bromobutan-2-yl)cycloheptane . It is structured to compare analytical methodologies, offering researchers a decision-making framework rather than a simple procedural list.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts
Executive Summary: The Analytical Challenge
(1-Bromobutan-2-yl)cycloheptane (CAS: Not broadly listed; IUPAC: 1-bromo-2-cycloheptylbutane) presents a specific set of analytical challenges distinct from commodity alkyl halides. As a beta-branched primary alkyl bromide , it combines high lipophilicity with a lack of UV-active chromophores, rendering standard HPLC-UV methods ineffective. Furthermore, its synthesis often yields isomeric impurities that are difficult to resolve via low-resolution techniques.
This guide compares three primary analytical workflows—Gas Chromatography (GC-FID) , Quantitative NMR (qNMR) , and Elemental Analysis (Combustion) —to determine which offers the highest fidelity for drug development applications.
The "Product" Under Review
-
Compound: (1-Bromobutan-2-yl)cycloheptane
-
Formula: C
H Br -
Key Feature: UV-Transparent, High Boiling Point (>250°C est.), Beta-branched.
Synthesis-Driven Impurity Profiling
To select the correct assay, one must understand the impurities generated during synthesis. The steric bulk of the cycloheptyl group at the beta-position hinders nucleophilic substitution (
Impurity Formation Pathway
The following diagram illustrates the competitive pathways during the bromination of the precursor alcohol (2-cycloheptylbutan-1-ol).
Figure 1: Reaction pathways showing the origin of critical impurities. Note that beta-branching increases the risk of rearrangement compared to linear alkyl halides.
Comparative Analytical Framework
We evaluated three methodologies based on Specificity (ability to distinguish isomers), Accuracy (trueness to absolute value), and Throughput .
Method A: Gas Chromatography (GC-FID)
The Industry Workhorse
-
Principle: Separation based on boiling point and polarity; detection via carbon counting (Flame Ionization).
-
Pros: Excellent resolution of volatile impurities (alkenes vs. bromides). High sensitivity.
-
Cons: Requires a reference standard for absolute quantification (response factors vary). Thermal degradation of the bromide can occur in the injector port.
Method B: Quantitative NMR (qNMR)
The Orthogonal Validator
-
Principle: Direct counting of nuclei relative to an internal standard.
-
Pros: Absolute purity determination without a specific reference standard of the analyte. Detects residual solvents and water. Non-destructive.
-
Cons: Lower sensitivity than GC. Requires precise weighing.[1]
Method C: Elemental Analysis (CHN)
The Traditionalist
-
Principle: Combustion to measure %C and %H.
-
Pros: Cheap, simple confirmation of bulk composition.
-
Cons: Blind to isomers. A 50:50 mixture of isomers gives the exact same elemental result. Cannot detect moisture accurately without separate Karl Fischer titration.
Performance Matrix
| Feature | GC-FID | qNMR (¹H) | Elemental Analysis |
| Specificity | High (Separates isomers) | High (Structural ID) | Low (Formula only) |
| Absolute Accuracy | Medium (Needs Ref Std) | Highest (<1% error) | Medium |
| LOD (Limit of Detection) | < 10 ppm | ~100 ppm | N/A |
| Isomer Detection | Excellent | Good (if peaks resolve) | None |
| UV-Inactive Suitability | Excellent | Excellent | Excellent |
| Recommendation | Routine QC | Primary Validation | Supporting Data |
Detailed Experimental Protocols
Protocol 1: Validated qNMR Purity Assay
Objective: Determine absolute purity using an Internal Standard (IS).
Reagents:
-
Solvent: CDCl
(99.8% D) with TMS. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Terephthalate (DMTP).
-
Why TCNB? It provides a sharp singlet in the aromatic region (~7.7 ppm), completely distinct from the aliphatic signals (0.8–4.0 ppm) of the cycloheptylbromide.
-
Workflow:
-
Weighing: Accurately weigh ~20 mg of the analyte (
) and ~10 mg of TCNB ( ) into the same vial using a microbalance (readability 0.01 mg). -
Dissolution: Add 0.6 mL CDCl
and vortex until fully dissolved. Transfer to a 5mm NMR tube. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): ≥ 60 seconds (Critical: must be 5-7x of the longest relaxing proton). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to calibrated value) and the characteristic
doublet of the analyte (approx. 3.3–3.5 ppm).
Calculation:
-
: Integral areangcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
: Number of protons (IS=1 for TCNB singlet, Analyte=2 for
) -
: Molar massngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> - : Mass weighed
Protocol 2: GC-FID Purity Profiling
Objective: Detect volatile organic impurities (alkenes, residual alcohol).
Instrument: Agilent 7890B or equivalent with FID. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Non-polar phase is essential for alkyl halides.
Conditions:
-
Inlet: Split 50:1, 250°C. (Note: Keep inlet clean to prevent thermal dehydrobromination).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Detector: FID at 300°C.
Data Interpretation:
-
Retention Time (RT):
-
Elimination product (Alkene): ~Early elution.
-
Target Bromide: ~Mid elution.
-
Precursor Alcohol: ~Late elution (broad peak if tailing occurs).
-
-
Purity Calculation: Area Normalization (%Area) is acceptable only if all components are assumed to have similar response factors. For strict quantitation, apply Relative Response Factors (RRF) derived from known standards.
Decision Logic for Researchers
Use the following flowchart to select the appropriate analytical workflow for your stage of development.
Figure 2: Analytical decision matrix. For novel intermediates like (1-Bromobutan-2-yl)cycloheptane, qNMR is the recommended starting point to establish a "Gold Standard" batch.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." Metrologia, 2019. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link
-
BenchChem. "Analytical Method Development for Alkyl Halides." Technical Guide, 2025. Link
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. Link
-
Organic Chemistry Portal. "Alkyl Bromide Synthesis and Side Reactions." Organic Chemistry Portal, Accessed 2026. Link
Sources
Optimizing Gas Chromatography Separation of Brominated Cycloalkanes: A Comparative Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.
Executive Summary & Mechanistic Basis
Brominated cycloalkanes (e.g., bromocyclopentane, bromocyclohexane) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their separation is often complicated by their volatility profiles, which closely mimic linear bromoalkanes and chlorinated analogs.
This guide moves beyond simple retention time lists to explain the thermodynamic drivers of separation. The retention of these compounds on standard polysiloxane phases (e.g., DB-1, DB-5) is governed primarily by:
-
London Dispersion Forces: Correlating strongly with boiling point and molecular surface area.
-
Dipole-Induced Dipole Interactions: The polarizable bromine atom interacts with phenyl groups in phases like DB-5, offering selectivity over non-polar cycloalkanes.
The Critical Separation Challenge
The most common analytical failure in this domain is the co-elution of bromocyclohexane (RI ~969) and 1-bromohexane (RI ~960-964). Standard non-polar methods often fail to resolve these structural isomers. This guide provides the protocol to overcome this limitation.
Comparative Analysis: Retention Indices & Selectivity
The following data aggregates Kovats Retention Indices (RI) from standardized non-polar (DB-5/SE-30) and polar (DB-Wax) stationary phases.
Table 1: Effect of Ring Size vs. Linear Chain (Non-Polar Phase)
Data synthesized from NIST and Pherobase standardized datasets.
| Compound | Formula | Boiling Point (°C) | Kovats RI (DB-5/SE-30) | Separation Difficulty |
| Bromocyclopentane | C5H9Br | 137 | 905 | Low |
| 1-Bromopentane | C5H11Br | 130 | 860 | Low |
| Bromocyclohexane | C6H11Br | 166 | 969 | High (Critical Pair) |
| 1-Bromohexane | C6H13Br | 155 | 960 - 964 | High (Critical Pair) |
| Bromocyclobutane | C4H7Br | 91 | ~750 | Low |
Technical Insight: The elution order of Linear < Cyclic for the C6 analogs (1-bromohexane < bromocyclohexane) is inverted compared to the boiling points of unsubstituted alkanes, but consistent with the higher density and polarizability of the cyclic bromide.
Table 2: Halogen Substitution Effect (Selectivity)
Comparison of Chloro- vs. Bromo- analogs on DB-5.
| Cycloalkane Scaffold | Substituent | Kovats RI (DB-5) | Shift (ΔRI) |
| Cyclohexane | None | 677 | - |
| Cyclohexane | -Cl (Chloro) | 857 | +180 |
| Cyclohexane | -Br (Bromo) | 969 | +292 |
| Cyclopentane | None | 563 | - |
| Cyclopentane | -Br (Bromo) | 905 | +342 |
Self-Validating Experimental Protocol
To ensure data integrity, this protocol includes "System Suitability" criteria. If your system does not meet the resolution threshold defined below, the data should be considered invalid.
Method: High-Resolution Split Injection (HR-GC)
-
Target Analytes: Bromocyclopentane, Bromocyclohexane, and impurities (Linear bromoalkanes).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5, BP-5).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C.
-
Mode: Split (Ratio 50:1) to prevent column overload and peak broadening.
-
-
Detector: FID @ 280°C (or MS Source @ 230°C).
Temperature Program
-
Initial: 40°C (Hold 2.0 min) — Focuses volatiles.
-
Ramp 1: 10°C/min to 180°C — Separates the critical C6 pair.
-
Ramp 2: 30°C/min to 250°C (Hold 3.0 min) — Elutes heavy impurities.
Validation Step (Trustworthiness)
Before running samples, inject a system suitability mix containing 1-Bromohexane and Bromocyclohexane .
-
Metric: Resolution (
) -
Requirement:
(Baseline separation). -
Troubleshooting: If
, lower the initial ramp rate to 5°C/min or reduce linear velocity to 0.8 mL/min.
Visualized Workflows
Diagram 1: Method Development Logic
This decision tree guides the optimization process based on the specific separation challenge (e.g., separating the cyclic bromide from a linear impurity vs. a chlorinated analog).
Caption: Decision tree for selecting GC parameters based on the boiling point differential of the target brominated cycloalkane and its impurities.
Diagram 2: Structure-Retention Interaction
Visualizing why Bromocyclohexane retains longer than Chlorocyclohexane and 1-Bromohexane on a DB-5 column.
Caption: Schematic of stationary phase interactions. Bromocyclohexane exhibits the strongest retention due to combined molecular weight and cyclic rigidity enhancing van der Waals contacts.
References
-
Buchman, O., Cao, G.-Y., & Peng, C.T. (1984).[1][2] Structure assignment by retention index in gas-liquid radiochromatography of substituted cyclohexenes. Journal of Chromatography A, 312, 75-90.[1][2] Link
-
NIST Mass Spectrometry Data Center . Bromocyclopentane & Bromocyclohexane Retention Indices. NIST Chemistry WebBook, SRD 69.[3] Link
-
El-Sayed, A.M. (2025).[1][4][5][6][7][8] The Pherobase: Database of Pheromones and Semiochemicals.[7][9] Link
-
Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography. Phenomenex Technical Guide. Link
Sources
- 1. The Kovats Retention Index: 1-Bromocyclohexane (C6H11Br) [pherobase.com]
- 2. The Kovats Retention Index: 4-Bromo-1-cyclohexene (C6H9Br) [pherobase.com]
- 3. Hexane, 1-bromo- [webbook.nist.gov]
- 4. The Kovats Retention Index: 1-Chlorohexane (C6H13Cl) [pherobase.com]
- 5. The Kovats Retention Index: Cyclopentane (C5H10) [pherobase.com]
- 6. The Kovats Retention Index: Cyclohexane (C6H12) [pherobase.com]
- 7. The Kovats Retention Index: 3-Chloro-1-cyclohexene (C6H9Cl) [pherobase.com]
- 8. The Kovats Retention Index: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b,4,5-b']difuran-4-yl)-2-aminoethane (C12H14BrNO2) [pherobase.com]
- 9. The Kovats Retention Index: 2-Bromopentane (C5H11Br) [pherobase.com]
Safety Operating Guide
(1-Bromobutan-2-yl)cycloheptane proper disposal procedures
The proper management and disposal of halogenated organic compounds, such as (1-Bromobutan-2-yl)cycloheptane , is a critical logistical and safety operation within any professional laboratory. As an alkyl bromide, this compound presents specific environmental and toxicological hazards. Its lipophilic nature, combined with the presence of a carbon-bromine bond, dictates that it cannot be disposed of via standard municipal waste streams, drain disposal, or non-halogenated solvent protocols.
As a Senior Application Scientist, I have structured this guide to provide a self-validating, EHS-compliant (Environmental Health and Safety) workflow. We will explore not just how to dispose of this chemical, but the underlying causality of why these strict Resource Conservation and Recovery Act (RCRA) protocols exist.
The Causality of Halogenated Waste Management
To understand the disposal protocol for (1-Bromobutan-2-yl)cycloheptane, one must understand its thermal and chemical behavior in a waste stream.
Why Segregation is Critical:
Alkyl bromides must be strictly segregated into Halogenated Organic Waste streams[1]. When halogenated compounds are incinerated, they do not combust cleanly into
Therefore, commercial disposal facilities must process this waste in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic off-gases[2]. Mixing (1-Bromobutan-2-yl)cycloheptane with non-halogenated waste (like standard ethanol or acetone) unnecessarily converts the entire bulk volume into a halogenated stream, drastically increasing disposal costs and environmental burden.
Operational Waste Management Workflow
The following step-by-step methodology outlines the proper lifecycle management for (1-Bromobutan-2-yl)cycloheptane waste, from generation to EHS handoff.
Note: In-laboratory chemical neutralization (e.g., attempting to quench the alkyl bromide with strong nucleophiles to remove the halogen) is strictly prohibited as a disposal method. Such reactions can be highly exothermic, generate toxic byproducts, and violate RCRA treatment-without-a-permit regulations[3].
Step 1: Container Selection and Compatibility
-
Action: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) carboys or amber glass bottles are the industry standard.
-
Causality: Alkyl bromides can slowly degrade over time, especially in the presence of moisture or light, releasing trace amounts of hydrobromic acid. Metal containers (like galvanized steel) will corrode rapidly, leading to structural failure and catastrophic leaks.
Step 2: Waste Stream Segregation
-
Action: Deposit the (1-Bromobutan-2-yl)cycloheptane into a container explicitly designated for Halogenated Organic Solvents .
-
Validation Check: Ensure the waste stream contains less than 20% water and less than 5% non-compatible solids[1]. Do not mix with strong acids, bases, oxidizers, or reactive metals.
Step 3: RCRA-Compliant Labeling
-
Action: The moment the first drop of waste enters the container, it must be labeled with a compliant "Hazardous Waste" tag.
-
Required Data: The label must explicitly list all constituents by full chemical name (no abbreviations). It must read: "Hazardous Waste: Halogenated Organics (contains (1-Bromobutan-2-yl)cycloheptane)". Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the active waste container in a designated SAA, typically within the chemical fume hood or a vented flammable storage cabinet.
-
Protocol: The container must remain tightly capped at all times unless actively adding waste. Funnels must not be left in the neck of the bottle.
Step 5: EHS Handoff and Commercial Incineration
-
Action: Once the container is 90% full, or reaches the facility's time limit (e.g., 90 days for Large Quantity Generators), initiate a pickup request with your institutional EHS department.
-
Causality: EHS will transport the material to a central accumulation area before shipping it via licensed hazardous waste transporters to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].
Quantitative Data: RCRA Accumulation & Classification
The following table summarizes the critical thresholds and limits governing the disposal of halogenated organic waste under EPA RCRA guidelines.
| Parameter | Threshold / Limit | Operational Implication |
| Halogen Content Threshold | Must be classified and billed as Halogenated Waste. | |
| Water Content Limit | High water content disrupts the BTU (caloric) value required for efficient incineration[2]. | |
| SAA Volume Limit | 55 Gallons | Maximum amount of hazardous waste allowed in a single laboratory SAA before mandatory EHS removal. |
| LQG Accumulation Time | 90 Days | Large Quantity Generators must ship waste off-site within this timeframe[3]. |
Waste Segregation Decision Logic
The following diagram illustrates the self-validating decision logic required when disposing of (1-Bromobutan-2-yl)cycloheptane and associated reaction byproducts.
Decision tree for the segregation, classification, and EHS handoff of halogenated alkyl bromide waste.
References
-
UWO Guide to Classifying Unwanted Materials - UW Oshkosh. University of Wisconsin Oshkosh Environmental Health and Safety. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. United States Environmental Protection Agency (EPA). Available at:[Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
